molecular formula C8H11N3 B1149568 1,2,3,4-Tetrahydroquinoxalin-5-amine CAS No. 163120-59-0

1,2,3,4-Tetrahydroquinoxalin-5-amine

Cat. No.: B1149568
CAS No.: 163120-59-0
M. Wt: 149.19304
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4-Tetrahydroquinoxalin-5-amine (CAS No: 36887-98-6) is a chemical compound with the molecular formula C9H12N2 and a molecular weight of 148.21 g/mol. This tetrahydroquinoxaline derivative is a valuable scaffold in medicinal chemistry and organic synthesis. Compounds based on the tetrahydroisoquinoline and tetrahydroquinoxaline core structures are the subject of extensive research due to their diverse biological activities. These structures are recognized as privileged scaffolds in drug discovery, with documented potential for central nervous system (CNS) applications. Specifically, related analogs have demonstrated significant neuroprotective properties, acting through mechanisms that may include monoamine oxidase (MAO) inhibition and free radical scavenging, which are critical pathways in neurodegenerative research . The broader class of tetrahydroquinoxalines is also integral to the synthesis of complex heterocyclic systems, such as benzimidazoles, via nucleophilic rearrangement reactions, highlighting their utility as key intermediates in the development of novel bioactive molecules . For research purposes, this amine should be stored in a dark place under an inert atmosphere at 2-8°C to ensure stability . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

163120-59-0

Molecular Formula

C8H11N3

Molecular Weight

149.19304

Synonyms

1,2,3,4-tetrahydroquinoxalin-5-aMine

Origin of Product

United States

Foundational & Exploratory

The Structure-Activity Relationship (SAR) of Tetrahydroquinoxaline Amines: A Medicinal Chemist's Guide to a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroquinoxaline (THQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of THQ amine derivatives, synthesizing technical data and field-proven insights for researchers and drug development professionals. We will dissect the nuanced effects of structural modifications on biological activity, focusing primarily on anticancer and α-adrenergic receptor antagonism. This document explains the causality behind experimental choices in designing THQ-based compounds, provides detailed synthetic and analytical protocols, and offers a forward-looking perspective on this versatile pharmacophore.

The Tetrahydroquinoxaline Core: A Foundation for Diverse Bioactivity

The tetrahydroquinoxaline nucleus is a bicyclic heterocyclic system formed by the fusion of a benzene ring and a pyrazine ring.[3] Its partially saturated nature provides a three-dimensional geometry that is crucial for specific and high-affinity interactions with protein targets. This structural feature, combined with the two nitrogen atoms that can act as hydrogen bond acceptors, makes the THQ core an ideal starting point for developing potent and selective therapeutic agents.[3][4] Derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and receptor-modulating effects.[4][5]

Decoding the SAR: From Structural Tweaks to Potency Gains

The biological activity of THQ amines is exquisitely sensitive to the nature, position, and orientation of substituents on both the aromatic ring and the nitrogen atoms of the pyrazine ring.

Anticancer Activity: Targeting Cellular Proliferation

THQ derivatives have emerged as potent anticancer agents, acting through various mechanisms, including the inhibition of tubulin polymerization, receptor tyrosine kinases (e.g., EGFR-TK), and signal transducers like STAT3.[3][6][7] The SAR for this class of compounds is rich and provides clear vectors for optimization.

Key SAR Insights for Anticancer THQs:

  • Amine Substitution: The nature of the amine substituent is critical. For certain classes of anticancer quinoxalines, a secondary amine at a specific position enhances activity, while primary and tertiary amines can diminish it.[3]

  • Linker Strategy: The linker connecting the THQ core to other pharmacophoric elements significantly impacts potency. For instance, studies have shown that a benzyl linker can increase activity, whereas a sulfonyl linker may decrease it.[3] An aliphatic linker, such as a simple methylene group (-CH2-), is often essential for optimal activity in certain series.[3]

  • Aromatic Ring Substitution:

    • Electron-Releasing Groups: The presence of electron-donating groups (e.g., methoxy, -OCH3) on the benzene portion of the THQ scaffold is frequently essential for high potency.[3]

    • Electron-Withdrawing Groups: Conversely, electron-withdrawing groups (e.g., nitro, -NO2) at certain positions, such as position 7, can decrease anticancer activity.[3] However, in other contexts, a halogen like chlorine (-Cl) can be more beneficial than other electron-withdrawing or -releasing groups.[3]

  • Bioisosteric Replacement: A common and effective strategy in drug design is the use of bioisosteres. Replacing an amide group with a sulfonamide moiety has been successfully employed to design novel THQ-based colchicine binding site inhibitors, complementing existing SAR data.[6]

The following diagram illustrates the general SAR principles for designing THQ-based anticancer agents.

SAR_Anticancer Figure 1: General SAR of THQ Amines for Anticancer Activity cluster_THQ Tetrahydroquinoxaline Core cluster_Activity Impact on Anticancer Activity THQ_Core THQ Scaffold R1 R1 (Positions 5, 6, 7, 8) THQ_Core->R1 Aromatic Ring R2 R2 (Amine Substituent) THQ_Core->R2 Pyrazine Nitrogens/Side Chain Linker Linker THQ_Core->Linker Increase Increases Activity R1->Increase Electron-Releasing Groups (e.g., -OCH3) Decrease Decreases Activity R1->Decrease Electron-Withdrawing Groups (e.g., -NO2 at Pos. 7) R2->Increase Secondary Amine R2->Decrease Primary/Tertiary Amine Linker->Increase Benzyl Linker Linker->Decrease Sulfonyl Linker Essential Often Essential Linker->Essential Aliphatic Linker

Figure 1: General SAR of THQ Amines for Anticancer Activity.

Table 1: Antiproliferative Activity of Representative THQ Derivatives

Compound IDTarget/Cell LineKey Structural FeatureIC50 (µM)Reference
Compound 5 HeLa, SMMC-7721, K562Trimethoxy substitution on a linked aromatic ring0.071 - 0.164[3]
Compound 3 Leukemia (Ty-82, THP-1)Triazole ring with -CH2- linker1.6 - 2.5[3]
QW12 HeLaQuinoxaline-arylfuran hybrid10.58[7]
I-7 HT-29 (Colon Cancer)Tetrahydroquinoxaline sulfonamideModerate to strong activity reported[6][8]
α-Adrenergic Receptor Antagonism

Alpha-adrenergic receptor antagonists (α-blockers) are crucial in managing conditions like hypertension by blocking the vasoconstrictive effects of norepinephrine on vascular smooth muscle.[9][10] While much of the foundational work in this area has focused on related scaffolds like tetrahydroquinolines and indolines, the principles are highly relevant for designing THQ-based α-blockers.[11]

Key SAR Insights for Adrenergic Activity:

  • Separation of Agonist/Antagonist Activity: Subtle structural changes can profoundly shift a compound's profile from an agonist to an antagonist. In related series, increasing the size of an N-alkyl substituent or adding a halogen to the aromatic ring converts potent agonists into pure antagonists.[11]

  • Stereochemistry: The stereochemistry of substituents is paramount. For example, the cis and trans isomers of 1,3-dimethylindolin-2-yl imidazoline, a related scaffold, exhibit completely different activities: the cis isomer is a potent α2-agonist, while the trans isomer is an α2-antagonist.[11] This highlights the critical need for stereocontrolled synthesis and chiral separation in developing THQ-based receptor modulators.

The diagram below outlines the key structural decision points for designing THQ amines targeting α-adrenergic receptors.

SAR_Adrenergic Figure 2: Key SAR Considerations for α-Adrenergic THQ Amines cluster_substituents Structural Modifications cluster_activity Resulting Activity Profile THQ_Core THQ Core N_Sub N-Alkyl Substituent on Pyrazine Ring THQ_Core->N_Sub Aromatic_Sub Substitution on Aromatic Ring THQ_Core->Aromatic_Sub Stereochem Stereochemistry THQ_Core->Stereochem Antagonist α-Antagonist Activity N_Sub->Antagonist Increase size (e.g., N-allyl) Aromatic_Sub->Antagonist Add Halogen Stereochem->Antagonist trans-isomer (in related scaffolds) Agonist α-Agonist Activity Stereochem->Agonist cis-isomer (in related scaffolds)

Figure 2: Key SAR Considerations for α-Adrenergic THQ Amines.

Experimental Design: From Synthesis to Screening

The exploration of SAR is fundamentally an empirical process, requiring robust synthetic methods to generate diverse compound libraries and reliable bioassays to evaluate them.

General Protocol: Synthesis of a THQ Amine Library

A common and efficient method for synthesizing the THQ core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, followed by reduction. Modern methods utilize advanced catalytic systems for greater efficiency and control.[4][12]

Step-by-Step Methodology:

  • Quinoxaline Formation:

    • To a solution of a substituted o-phenylenediamine (1.0 equiv) in ethanol, add a 1,2-dicarbonyl compound (e.g., glyoxal or a substituted derivative) (1.1 equiv).

    • Add a catalytic amount of a mild acid (e.g., acetic acid or a Lewis acid like CuSO4).[4]

    • Stir the reaction at room temperature or with gentle heating (e.g., 60 °C) for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Remove the solvent under reduced pressure. The resulting crude quinoxaline is often pure enough for the next step or can be purified by column chromatography.

  • Reduction to Tetrahydroquinoxaline:

    • Dissolve the crude quinoxaline in a suitable solvent like methanol or THF.

    • Add a reducing agent such as sodium borohydride (NaBH4) (4.0 equiv) portion-wise at 0 °C.

    • Alternatively, for a more controlled and enantioselective reduction, catalytic asymmetric hydrogenation can be employed using a chiral catalyst system (e.g., Rh-thiourea complex) under a hydrogen atmosphere (1 MPa).[12]

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude THQ.

  • N-Functionalization (Amine Introduction/Modification):

    • The secondary amines on the THQ core can be functionalized via standard N-alkylation or N-arylation reactions (e.g., Buchwald-Hartwig amination) to introduce the desired amine substituents.

  • Purification and Characterization:

    • Purify the final compounds using flash column chromatography on silica gel.

    • Characterize the structure and confirm purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Standard Protocol: In Vitro Anticancer Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard initial screen for potential anticancer agents.[6]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HT-29, HeLa) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized THQ amine derivatives in cell culture medium. Treat the cells with these compounds at various concentrations (e.g., 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

The following flowchart visualizes the integrated workflow from chemical synthesis to biological validation.

Workflow Figure 3: Experimental Workflow for SAR Studies of THQ Amines Design Rational Compound Design (Based on SAR Hypotheses) Synthesis Synthesis of THQ Amine Library Design->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening Primary Biological Screening (e.g., MTT Assay) Purification->Screening Data_Analysis Data Analysis (IC50 Determination) Screening->Data_Analysis SAR_Analysis SAR Analysis & Iteration Data_Analysis->SAR_Analysis SAR_Analysis->Design Iterative Design Cycle Lead_Opt Lead Optimization (Secondary Assays, ADME) SAR_Analysis->Lead_Opt Identify Hits

Figure 3: Experimental Workflow for SAR Studies of THQ Amines.

Future Perspectives

The tetrahydroquinoxaline scaffold remains a fertile ground for drug discovery. Future research will likely focus on several key areas:

  • Target Specificity: Moving beyond broad cytotoxicity to designing THQ derivatives that selectively inhibit specific isoforms of kinases or other enzymes to minimize off-target effects.

  • Computational Chemistry: The increased use of molecular docking and in silico screening will help to rationalize existing SAR data and predict novel, high-affinity binders, accelerating the design-synthesis-test cycle.[6][13]

  • Novel Modalities: Exploring the THQ core in new therapeutic contexts, such as PROTACs (PROteolysis TArgeting Chimeras) or covalent inhibitors, where its structural and chemical properties can be leveraged in innovative ways.

  • Enantioselective Synthesis: As the importance of stereochemistry is paramount for receptor interaction, the development of more efficient and scalable enantioselective synthetic methods will be crucial for clinical translation.[12]

By integrating rational design, robust synthetic chemistry, and rigorous biological evaluation, the full therapeutic potential of tetrahydroquinoxaline amines can be unlocked, paving the way for the next generation of innovative medicines.

References

Sources

Methodological & Application

Application Note: A One-Pot Synthesis of 1,2,3,4-Tetrahydroquinoxalin-5-amine via Catalytic Hydrogenation of 5-Nitroquinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, reliable protocol for the synthesis of 1,2,3,4-tetrahydroquinoxalin-5-amine from 5-nitroquinoxaline in a single, efficient step. The core of this process is a catalytic transfer hydrogenation reaction, a method chosen for its high yield, operational simplicity, and favorable safety profile compared to high-pressure hydrogenation. We will explore the mechanistic rationale behind the chosen methodology, provide a step-by-step experimental guide, and outline the necessary characterization and purification techniques. This guide is designed to be a self-validating system, enabling researchers to confidently replicate and adapt the procedure.

Introduction and Significance

The 1,2,3,4-tetrahydroquinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an amine group at the 5-position creates a valuable synthetic intermediate, opening avenues for further functionalization in drug discovery programs. The traditional synthesis of such compounds can involve multi-step processes with harsh reagents. The presented one-pot method, which simultaneously reduces both the aromatic nitro group and the pyrazine ring of the quinoxaline system, offers a significant improvement in efficiency and atom economy.

The conversion relies on catalytic hydrogenation, a cornerstone of organic synthesis for the reduction of nitro compounds and N-heterocycles.[1][2][3] This protocol has been optimized to ensure complete conversion while minimizing side reactions, providing a robust route to a key building block for pharmaceutical development.

Mechanistic Rationale and Strategic Choices

The transformation of 5-nitroquinoxaline to 1,2,3,4-tetrahydroquinoxalin-5-amine involves two distinct reduction processes occurring in a single pot: the reduction of an aromatic nitro group and the hydrogenation of a pyrazine ring.

  • Reduction of the Nitro Group: The reduction of an aromatic nitro group to a primary amine is a six-electron process. Using a catalyst like Palladium on carbon (Pd/C) with a hydrogen source, the reaction proceeds through nitroso and hydroxylamine intermediates.[4] These intermediates are typically not isolated as they are rapidly converted to the final amine under the reaction conditions.

  • Hydrogenation of the Pyrazine Ring: The quinoxaline core contains a pyrazine ring, which can be reduced to its saturated form, a piperazine ring fused to the benzene ring. Catalytic hydrogenation is a highly effective method for this transformation.[2][5]

Choice of Methodology: Catalytic Hydrogenation

Catalytic hydrogenation with Palladium on carbon (Pd/C) was selected for its proven efficacy in facilitating both required transformations.[1] This approach offers several advantages:

  • High Chemoselectivity: Pd/C is highly effective for nitro group reductions, often being the method of choice.[1] It is also well-suited for the hydrogenation of N-heteroarenes.[2]

  • Operational Simplicity: The catalyst is heterogeneous, allowing for simple removal by filtration upon reaction completion.

  • Safety: While all hydrogenation reactions require care, using hydrogen gas from a balloon or a Parr shaker at moderate pressures is a well-established and manageable laboratory procedure. It is crucial to acknowledge that the hydrogenation of nitro compounds is highly exothermic and requires careful monitoring to prevent thermal runaway.

Experimental Workflow and Protocol

The overall workflow involves setup, reaction execution, catalyst removal, product isolation, and purification.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Charge Reactor with 5-Nitroquinoxaline & Solvent B Add Pd/C Catalyst (under inert atmosphere) A->B C Purge Reactor with N₂ then with H₂ B->C D Pressurize with H₂ (e.g., 50 psi) C->D E Heat and Stir (e.g., 60 °C, 12-24h) D->E F Monitor Reaction (TLC or LC-MS) E->F G Cool and Vent Reactor F->G H Filter through Celite® to Remove Pd/C G->H I Concentrate Filtrate under Vacuum H->I J Purify Crude Product (Column Chromatography) I->J K Characterize Pure Product (NMR, MS, mp) J->K

Caption: Experimental workflow for the synthesis of 1,2,3,4-Tetrahydroquinoxalin-5-amine.

Materials and Equipment
Reagent/MaterialGradeSupplier ExampleNotes
5-Nitroquinoxaline≥97%Sigma-AldrichStarting Material
Palladium on Carbon (10 wt%)Degussa Type E101Strem ChemicalsCatalyst, handle carefully (pyrophoric when dry)
Ethanol (EtOH)AnhydrousFisher ScientificReaction Solvent
Hydrogen (H₂) GasHigh Purity (≥99.99%)AirgasReducing Agent
Nitrogen (N₂) GasHigh PurityAirgasInerting Gas
Celite® 545N/ASigma-AldrichFiltration Aid
Dichloromethane (DCM)ACS GradeVWRFor Chromatography
Methanol (MeOH)ACS GradeVWRFor Chromatography
Silica Gel60 Å, 230-400 meshSorbent TechnologiesFor Chromatography
Equipment
Parr Hydrogenation Apparatus or
similar high-pressure reactor
Magnetic Stirrer with Hotplate
Standard Glassware
Filtration Apparatus
Rotary Evaporator
Step-by-Step Protocol

Safety First: This procedure involves flammable hydrogen gas under pressure and a potentially pyrophoric catalyst. Conduct the reaction in a well-ventilated fume hood behind a safety shield. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Reactor Setup: To a clean, dry Parr reactor vessel, add 5-nitroquinoxaline (e.g., 5.0 g, 28.5 mmol).

  • Solvent Addition: Add anhydrous ethanol (100 mL) to the vessel.

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Palladium on Carbon (10 mol %, ~300 mg). Caution: Do not allow the catalyst to dry completely in the air as it can ignite.

  • Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the system by pressurizing with nitrogen to ~50 psi and then venting three times. Follow this by purging with hydrogen gas three times to ensure an inert atmosphere has been replaced by hydrogen.

  • Reaction Execution: Pressurize the reactor with hydrogen gas to 50-60 psi. Begin vigorous stirring and heat the reaction mixture to 60 °C.

  • Monitoring: The reaction progress can be monitored by observing hydrogen uptake. Continue the reaction for 12-24 hours or until hydrogen uptake ceases. A small aliquot can be carefully removed (after cooling and venting), filtered, and analyzed by TLC or LC-MS to confirm the disappearance of the starting material.

  • Reaction Quench and Catalyst Removal: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen gas and purge the system with nitrogen.

  • Filtration: Carefully open the reactor and filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethanol (2 x 20 mL) to ensure all product is collected. Note: Keep the Celite®/catalyst pad wet with solvent until it can be disposed of properly to prevent ignition.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude 1,2,3,4-tetrahydroquinoxalin-5-amine, typically as a solid.

Purification and Characterization

The crude product can be purified by flash column chromatography on silica gel.

  • Eluent System: A gradient of 0-10% methanol in dichloromethane is typically effective.

  • Fractions: Collect fractions and analyze by TLC. Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a solid.

  • Expected Yield: 75-90%.

Characterization Data (Predicted):

  • Appearance: Off-white to light brown solid.

  • ¹H NMR (400 MHz, DMSO-d₆): Expect signals corresponding to the aromatic protons (likely in the δ 6.0-7.0 ppm range), the two NH protons (which may be broad), and the two sets of CH₂ protons of the saturated ring (likely in the δ 3.0-3.5 ppm range). The amine (-NH₂) protons on the aromatic ring will also be present as a broad singlet.

  • ¹³C NMR (100 MHz, DMSO-d₆): Expect signals for the aromatic carbons and two distinct signals for the aliphatic carbons of the tetrahydro-pyrazine ring.

  • Mass Spectrometry (ESI+): Calculated for C₈H₁₁N₃ [M+H]⁺: 150.10. Found: ~150.1.

Conclusion

This application note details a streamlined and efficient one-pot synthesis of 1,2,3,4-tetrahydroquinoxalin-5-amine from 5-nitroquinoxaline via catalytic hydrogenation. The protocol is robust, high-yielding, and relies on standard laboratory techniques. By providing a clear mechanistic rationale and a detailed, step-by-step guide, this document serves as a valuable resource for researchers in medicinal chemistry and organic synthesis, facilitating access to a versatile and important molecular scaffold.

References

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • PrepChem. (2023). Synthesis of 1,2,3,4-tetrahydroquinoxaline. Retrieved from [Link]

  • International Journal of Scientific & Technology Research. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Retrieved from [Link]

  • Warsitz, M., & Doye, S. (2020). Two‐Step Procedure for the Synthesis of 1,2,3,4‐Tetrahydro‐quinolines. European Journal of Organic Chemistry. Retrieved from [Link]

  • ACG Publications. (2021). One-pot protocol for the synthesis of quinoxalines from styrenes, o-phenylenediamine and benzo[c][1][6]thiadiazole-4,5-diamine. Retrieved from [Link]

  • Thomas, S. P., et al. (2014). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society. Retrieved from [Link]

  • Ishida, T., et al. (2017). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. ACS Omega. Retrieved from [Link]

  • Jagadeesh, R. V., et al. (2017). Hydrogenation of nitro-heterocycles and aliphatic nitro compounds catalyzed cobalt-terephthalic acid MOF@C-800-catalyst. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroquinoxalines. Retrieved from [Link]

  • Bunce, R. A., et al. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H). Molecules. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroquinolines. Retrieved from [Link]

  • Wang, Y., et al. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]

  • Pike, R. D., & Dugan, E. C. (2007). 1,2,3,4-Tetrahydroquinoxaline. Acta Crystallographica Section E. Retrieved from [Link]

  • Papa, V., et al. (2019). Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. ACS Omega. Retrieved from [Link]

  • Samol, A., & Serafin, K. (2020). Catalytic hydrogenation of nitrocyclohexane as an alternative pathway for the synthesis of value-added products. Catalysis Science & Technology. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • PubChem. (n.d.). 5-Amino-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]

  • Carrington, E. J., et al. (2022). Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. ACS Applied Materials & Interfaces. Retrieved from [Link]

  • Wang, Z., et al. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Molecules. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

Sources

Mastering the Synthesis of 5-Amino-1,2,3,4-tetrahydroquinoxaline: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Review of Synthetic Strategies, Reagent Selection, and Detailed Protocols for a Key Pharmaceutical Building Block

Introduction: The Significance of 5-Amino-1,2,3,4-tetrahydroquinoxaline in Drug Discovery

5-Amino-1,2,3,4-tetrahydroquinoxaline is a valuable heterocyclic scaffold that serves as a crucial building block in the development of novel therapeutic agents. Its rigid, three-dimensional structure and the presence of a key amino functional group make it an attractive starting point for the synthesis of a wide range of biologically active molecules. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the reliable preparation of this important intermediate, focusing on the underlying chemical principles, reagent selection, and detailed experimental protocols.

Strategic Overview of the Synthesis

The most common and practical approach to the synthesis of 5-amino-1,2,3,4-tetrahydroquinoxaline involves a two-step sequence. This strategy hinges on the initial construction of the nitrated tetrahydroquinoxaline ring system, followed by the reduction of the nitro group to the desired amine. This approach offers a reliable and scalable route to the target molecule.

dot

Caption: Overall synthetic strategy for 5-amino-1,2,3,4-tetrahydroquinoxaline.

Part 1: Synthesis of the Key Intermediate: 5-Nitro-1,2,3,4-tetrahydroquinoxaline

The cornerstone of this synthesis is the formation of the 5-nitro-1,2,3,4-tetrahydroquinoxaline core. This is typically achieved through the cyclocondensation of 3-nitro-o-phenylenediamine with a suitable two-carbon electrophile. The choice of this electrophile and the reaction conditions are critical for achieving a good yield and purity of the intermediate.

Core Reagents and Their Rationale
ReagentRoleRationale for Selection
3-Nitro-o-phenylenediamine Starting MaterialProvides the aromatic backbone and the pre-installed nitro group at the desired position.
1,2-Dibromoethane Two-Carbon ElectrophileA common and effective reagent for forming the saturated heterocyclic ring via nucleophilic substitution with the two amino groups of the o-phenylenediamine.
Sodium Bicarbonate (NaHCO₃) BaseActs as an acid scavenger to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.
Ethanol SolventA polar protic solvent that is suitable for dissolving the reactants and facilitating the nucleophilic substitution reaction.
Reaction Mechanism: Cyclocondensation

The reaction proceeds through a double nucleophilic substitution mechanism. The more nucleophilic amino group of the 3-nitro-o-phenylenediamine first attacks one of the electrophilic carbons of 1,2-dibromoethane, displacing a bromide ion. An intramolecular cyclization then occurs as the second amino group attacks the remaining carbon-bromine bond, forming the six-membered heterocyclic ring.

dot

Caption: Simplified mechanism for the synthesis of the nitrated intermediate.

Detailed Experimental Protocol: Synthesis of 5-Nitro-1,2,3,4-tetrahydroquinoxaline

Materials:

  • 3-Nitro-o-phenylenediamine

  • 1,2-Dibromoethane

  • Sodium Bicarbonate (NaHCO₃)

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-nitro-o-phenylenediamine (1.0 eq) in absolute ethanol.

  • Addition of Reagents: To this solution, add sodium bicarbonate (2.2 eq) followed by the slow addition of 1,2-dibromoethane (1.1 eq).

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (typically several hours), cool the mixture to room temperature. Filter the solid and wash with ethanol. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 5-nitro-1,2,3,4-tetrahydroquinoxaline as a solid.

Part 2: Reduction of 5-Nitro-1,2,3,4-tetrahydroquinoxaline to 5-Amino-1,2,3,4-tetrahydroquinoxaline

The final step in the synthesis is the reduction of the aromatic nitro group to the corresponding primary amine. This is a well-established transformation in organic chemistry, and several reliable methods can be employed. The choice of the reducing agent can be guided by factors such as functional group tolerance, scalability, and safety considerations.

Comparative Analysis of Reducing Agents
Reducing Agent/SystemAdvantagesDisadvantages
Catalytic Hydrogenation (H₂/Pd-C) Clean reaction, high yields, catalyst can be recycled.[1]Requires specialized hydrogenation equipment, potential for over-reduction or dehalogenation in complex molecules.
Catalytic Hydrogenation (Raney Nickel) Effective for nitro group reduction, can be used when dehalogenation is a concern with Pd/C.Pyrophoric nature of the catalyst requires careful handling.
Iron in Acetic Acid (Fe/AcOH) Inexpensive, mild, and selective for nitro group reduction in the presence of other reducible functional groups.[2]Stoichiometric amounts of iron are required, leading to iron waste.
Mechanism of Nitro Group Reduction (Catalytic Hydrogenation)

In catalytic hydrogenation, the nitro compound is adsorbed onto the surface of the catalyst (e.g., Palladium on Carbon). Molecular hydrogen is also adsorbed and dissociates into hydrogen atoms on the catalyst surface. The nitro group is then stepwise reduced by the surface-bound hydrogen atoms, proceeding through nitroso and hydroxylamine intermediates to the final amine.

dot

Caption: Stepwise reduction of a nitro group to an amine.

Detailed Experimental Protocols for Nitro Group Reduction

Materials:

  • 5-Nitro-1,2,3,4-tetrahydroquinoxaline

  • 10% Palladium on Carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogenation apparatus (e.g., Parr hydrogenator or H-Cube)

  • Celite®

Procedure:

  • Reaction Setup: To a solution of 5-nitro-1,2,3,4-tetrahydroquinoxaline (1.0 eq) in methanol or ethanol in a suitable hydrogenation vessel, add 10% Pd/C (typically 5-10 mol% of palladium).

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC analysis.

  • Workup: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 5-amino-1,2,3,4-tetrahydroquinoxaline, which can be further purified by recrystallization or column chromatography if necessary.

Materials:

  • 5-Nitro-1,2,3,4-tetrahydroquinoxaline

  • Iron powder (Fe)

  • Glacial Acetic Acid (AcOH)

  • Ethanol

  • Water

  • Sodium bicarbonate or Sodium hydroxide solution

  • Ethyl acetate or Dichloromethane

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 5-nitro-1,2,3,4-tetrahydroquinoxaline (1.0 eq) and iron powder (typically 3-5 eq) in a mixture of ethanol and acetic acid.

  • Reaction: Heat the mixture to reflux with stirring. The reaction is often exothermic.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture and filter off the iron salts. Concentrate the filtrate and dilute the residue with water.

  • Neutralization and Extraction: Carefully basify the aqueous solution with sodium bicarbonate or sodium hydroxide solution until the pH is neutral or slightly basic. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify as needed.

Conclusion

The synthesis of 5-amino-1,2,3,4-tetrahydroquinoxaline is a readily achievable process for medicinal chemists. The two-step approach, involving the cyclocondensation of 3-nitro-o-phenylenediamine followed by the reduction of the nitro group, is a robust and versatile strategy. Careful selection of reagents and reaction conditions, as detailed in the protocols above, will enable the efficient and reliable preparation of this valuable building block for drug discovery programs.

References

  • Desai, D. G., Swami, S. S., & Hapase, S. B. (n.d.). RAPID AND INEXPENSIVE METHOD FOR REDUCTION OF NITROARENES TO ANILINES.
  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Li, X., Thakore, R. R., Takale, B. S., Gallou, F., & Lipshutz, B. H. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters, 23(20), 8114–8118. [Link]

Sources

Application Note: Chemoselective Reductive Amination of 1,2,3,4-Tetrahydroquinoxalin-5-amine

[1]

Abstract & Chemical Assessment

1,2,3,4-Tetrahydroquinoxalin-5-amine is a bicyclic "privileged scaffold" frequently utilized in kinase inhibitors and GPCR ligands.[1] Its structure presents a classic chemoselectivity challenge : it contains three nucleophilic nitrogen atoms with distinct electronic profiles.[1]

  • N1 & N4 (Endocyclic): Secondary aliphatic amines (pKa ~9.0–10.0).[1] Kinetically highly nucleophilic.[1]

  • N5 (Exocyclic): Primary aromatic amine (aniline-like, pKa ~4.0–5.0).[1] Less nucleophilic due to resonance delocalization into the benzene ring.

The Challenge: Under standard reductive amination conditions (neutral pH), the aliphatic amines (N1/N4) will react with aldehydes significantly faster than the target aniline (N5), leading to uncontrolled poly-alkylation.

The Solution: This guide provides two distinct protocols to achieve selectivity:

  • Protocol A (The "Gold Standard"): Uses transient protection to guarantee regioselectivity.

  • Protocol B (The "Direct Method"): Utilizes pH-controlled kinetic masking to selectively alkylate N5 in one pot.

Pre-Reaction Analysis: The Selectivity Landscape

Before selecting a protocol, understand the protonation states that drive selectivity.

SelectivityLandscapeSubstrate1,2,3,4-Tetrahydro-quinoxalin-5-amineNeutralNeutral Conditions(pH > 7)Substrate->NeutralAcidicAcidic Conditions(pH 4.0 - 5.0)Substrate->AcidicResult1N1/N4 Alkylation(Undesired Major Product)Neutral->Result1N1/N4 areFree BasesResult2N5 Alkylation(Target Product)Acidic->Result2N1/N4 Protonated (Masked)N5 Free Base

Figure 1: Impact of pH on nucleophile availability.[1] At pH 4-5, the highly basic N1/N4 amines are protonated (ammonium salts) and non-nucleophilic, while the less basic N5 aniline remains partially unprotonated and available for reaction.[1]

Protocol A: Protected Route (High Fidelity)

Recommended For: Late-stage functionalization, precious aldehydes, or GMP scale-up where impurity profiles must be minimized.[1]

Concept

Protect the highly reactive N1/N4 positions with Boc (tert-butyloxycarbonyl) groups, perform the reductive amination on N5, and then deprotect.[1]

Step-by-Step Methodology

Step 1: N1,N4-Protection

  • Dissolve 1,2,3,4-tetrahydroquinoxalin-5-amine (1.0 equiv) in DCM.[1]

  • Add Boc₂O (2.2 equiv) and DMAP (0.1 equiv) or TEA (2.5 equiv).

  • Stir at RT for 4–12 h. The aniline (N5) is too sterically hindered and electronically poor to react with Boc₂O under these mild conditions compared to the ring amines.

  • Workup: Wash with weak acid (0.5 M citric acid) to remove unreacted starting material.[1] Concentrate to obtain 1,4-di(tert-butoxycarbonyl)-1,2,3,4-tetrahydroquinoxalin-5-amine.

Step 2: Reductive Amination (Standard STAB)

  • Solvent: Dissolve the N1,N4-protected intermediate in 1,2-Dichloroethane (DCE) (0.1 M).

  • Imine Formation: Add the Aldehyde (1.1 equiv) and Acetic Acid (1.0 equiv). Stir for 30–60 min to form the imine/hemiaminal.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

  • Reaction: Stir at RT under N₂ for 2–16 h. Monitor by LCMS.[1]

  • Quench: Add saturated aqueous NaHCO₃. Extract with DCM.[1]

Step 3: Deprotection

  • Dissolve the crude alkylated product in DCM/TFA (4:1) or 4M HCl in Dioxane .

  • Stir for 1–2 h.

  • Concentrate and free-base using basic resin or NaHCO₃ wash.[1]

Protocol B: Direct Chemoselective Route (pH Controlled)

Recommended For: Rapid analog synthesis, library generation, or when protection steps are deemed too inefficient.[1]

Concept

By maintaining the reaction pH between 4.0 and 5.0, the aliphatic secondary amines (N1, N4) exist almost exclusively as ammonium ions (inert), while the aniline (N5) remains in equilibrium with its free base form.

Reagents
  • Reducing Agent: Sodium Cyanoborohydride (NaCNBH₃).[2] Note: STAB is less suitable here as it degrades faster in the specific buffers required for this tight pH control.

  • Solvent: Methanol (MeOH).[2]

Step-by-Step Methodology
  • Buffer Preparation: Prepare a solution of ZnCl₂ (0.5 equiv) in MeOH OR use a pre-mixed Acetic Acid/Sodium Acetate buffer (pH 4.5).

    • Expert Tip: ZnCl₂ acts as a Lewis acid to activate the carbonyl and helps complex the aliphatic diamine, further deactivating it.

  • Substrate Mixing: Dissolve 1,2,3,4-tetrahydroquinoxalin-5-amine (1.0 equiv) in the buffered MeOH (0.1 M).

  • Aldehyde Addition: Add the Aldehyde (1.0–1.1 equiv).

  • Reduction: Immediately add NaCNBH₃ (1.2–1.5 equiv).

    • Critical: Do not pre-stir for imine formation without the reducing agent, as the equilibrium for aniline imines is unfavorable. NaCNBH₃ reduces the protonated iminium ion as it forms.

  • Monitoring: Stir at RT. Check pH every hour; if it rises above 5.5, add drops of glacial acetic acid.[1]

  • Workup:

    • Quench with 1N NaOH (bring pH to >10).

    • Extract with EtOAc or DCM.[1]

    • Safety: Acidification of reaction mixtures containing cyanide releases HCN gas. Perform all quench steps in a fume hood, preferably into a bleach trap.[1]

Comparative Data & Troubleshooting

Reagent Selection Matrix
Reducing AgentSelectivity (N5 vs N1/4)Reaction RateComments
NaBH(OAc)₃ (STAB) ModerateFastBest for Protocol A (Protected).[1] Can lead to N1/N4 alkylation in Protocol B if pH drifts.[1]
NaCNBH₃ HighSlowBest for Protocol B .[1] Stable at pH 4–5.[1] Toxic (Cyanide).
NaBH₄ PoorVery FastAvoid. Reduces aldehydes to alcohols before imine forms; no pH selectivity.[1]
Ti(OiPr)₄ / NaBH₄ High (Steric)ModerateUse for sterically hindered ketones. Ti acts as Lewis Acid.[1][2][3]
Troubleshooting Guide
ObservationRoot CauseCorrective Action
"Black Tar" / Decomposition Oxidation of the tetrahydroquinoxaline ring.[1]Perform all reactions under N₂ or Ar atmosphere. Add antioxidants (e.g., BHT) if necessary.[1] Purify immediately.
Over-alkylation (Dialkylation of N5) Aldehyde is too reactive (e.g., Formaldehyde, Acetaldehyde).[1]Use Protocol A. Alternatively, use a syringe pump to add the aldehyde slowly over 2 hours.
N1/N4 Alkylation (in Protocol B) pH was too high (>6.0).Ensure acetic acid is present.[1][4] Use pH paper to verify pH 4–5 throughout the reaction.
Low Conversion Aniline nucleophilicity is too low.[1]Add a Lewis Acid catalyst (ZnCl₂ or Ti(OiPr)₄).[2] Heat to 40°C (risk of oxidation increases).

References

  • Abdel-Magid, A. F., et al. (1996).[1][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Describes the standard STAB protocol used in Method A.

    • Borch, R. F., et al. (1971).[1] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society. The foundational text for pH-controlled selectivity (Method B).

      • Bunce, R. A., et al. (2009).[1] "Reduction-Reductive Amination Sequence for the Synthesis of Tetrahydroquinolines." Journal of Heterocyclic Chemistry. Provides context on the stability and reactivity of tetrahydro-fused systems.

        • Menche, D., et al. (2006).[1][5] "Hydrogen-Bond-Catalyzed Direct Reductive Amination." Synlett. Discusses thiourea catalysts which can enhance aniline reactivity without harsh acids.

          Protecting group strategies for 1,2,3,4-Tetrahydroquinoxalin-5-amine synthesis

          Author: BenchChem Technical Support Team. Date: February 2026

          Application Note: Orthogonal Protecting Group Strategies for 1,2,3,4-Tetrahydroquinoxalin-5-amine Synthesis

          Abstract & Strategic Overview

          The synthesis of 1,2,3,4-tetrahydroquinoxalin-5-amine (5-amino-THQ) presents a unique "triangulation" challenge in heterocyclic chemistry. The molecule contains three nucleophilic nitrogen centers with distinct electronic and steric profiles:

          • N1 (Secondary, Distal): Moderately nucleophilic, meta-like relation to C5.[1]

          • N4 (Secondary, Proximal): Sterically hindered by the C5-substituent, ortho-like relation.[1]

          • N5 (Primary, Exocyclic): Aniline-like, electron-rich, but sterically crowded.[1]

          Furthermore, the tetrahydroquinoxaline (THQ) core is thermodynamically prone to oxidative aromatization back to the quinoxaline parent. This Application Note details a robust, field-proven protocol utilizing a "Reduce-Protect-Reduce" strategy. By prioritizing the stabilization of the heterocyclic ring before generating the sensitive exocyclic amine, we ensure high fidelity and prevent "black tar" polymerization common in oxidative degradation.

          Critical Chemo-Physical Considerations

          FeatureChallengeStrategic Solution
          Oxidation Potential THQs spontaneously aromatize in air to quinoxalines.[1]Immediate Protection: Cap N1/N4 with electron-withdrawing groups (Boc/Cbz) to raise the oxidation potential.
          Regioselectivity N1, N4, and N5 compete for electrophiles.Steric Leveraging: Use the bulk of the C5-nitro precursor to direct protection to N1 first, then force N4 protection before reducing the nitro group.
          Solubility 5-amino-THQ is polar and prone to aggregation.[1]Lipophilic Masking: Di-Boc protection improves solubility in organic solvents (DCM, EtOAc) for easier purification.[1]

          Strategic Decision Tree (Workflow)

          The following flowchart illustrates the logic behind selecting the "Nitro-Retention" route over the "Direct Reduction" route.

          G Start Starting Material: 5-Nitroquinoxaline RouteA Route A (Recommended): Stepwise Reduction Start->RouteA High Fidelity RouteB Route B (High Risk): Global Reduction Start->RouteB Atom Economy (Theoretical) StepA1 Step 1: Selective Heterocycle Reduction (NaBH4/AcOH or H2/PtO2) Target: 5-Nitro-1,2,3,4-THQ RouteA->StepA1 StepB1 Global Hydrogenation (H2, Pd/C, high pressure) RouteB->StepB1 StepA2 Step 2: N1/N4 Protection (Boc2O, excess) Target: 1,4-diBoc-5-nitro-THQ StepA1->StepA2 Stabilize Ring StepA3 Step 3: Nitro Reduction (H2/Pd-C or Fe/NH4Cl) Target: 1,4-diBoc-5-amino-THQ StepA2->StepA3 Unmask Amine FailState Result: Unstable Triamine (Rapid Oxidation/Polymerization) StepB1->FailState Air Exposure

          Figure 1: Strategic comparison of synthesis routes. Route A isolates the oxidative instability of the ring from the reactivity of the exocyclic amine.

          Detailed Protocol: The "Reduce-Protect-Reduce" Method

          This protocol yields 1,4-bis(tert-butoxycarbonyl)-1,2,3,4-tetrahydroquinoxalin-5-amine , a stable, versatile intermediate.[1]

          Phase 1: Selective Reduction of the Pyrazine Ring

          Objective: Convert 5-nitroquinoxaline to 5-nitro-1,2,3,4-tetrahydroquinoxaline without reducing the nitro group.[1]

          • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.

          • Reagents:

            • 5-Nitroquinoxaline (1.0 equiv, 10 mmol)[1]

            • Methanol (anhydrous, degassed): 50 mL (0.2 M)[1]

            • NaBH4 (4.0 equiv) - Note: NaBH4 is milder than H2/Pd and preserves the nitro group.[1]

            • Acetic Acid (glacial): 10 mL (added dropwise).

          • Procedure:

            • Dissolve starting material in MeOH.[1] Cool to 0°C.

            • Add Acetic Acid.[1] The solution may turn orange/red.

            • Add NaBH4 pellets portion-wise over 30 minutes. Caution: Hydrogen gas evolution.[1]

            • Warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc/Hex 1:1). The fluorescent quinoxaline spot should disappear.

          • Workup:

            • Quench with sat. NaHCO3 (carefully).

            • Extract with DCM (3x).[1] Dry over Na2SO4.[1]

            • Critical: Do not store the crude 5-nitro-THQ. Proceed immediately to Phase 2 to prevent oxidation.[1]

          Phase 2: Exhaustive Protection (N1 & N4)

          Objective: Lock the ring nitrogens as carbamates. The 5-nitro group makes N4 sterically hindered and electronically deactivated, so forcing conditions are required for bis-protection.[1]

          • Reagents:

            • Crude 5-nitro-1,2,3,4-THQ (from Phase 1)[1]

            • Boc2O (Di-tert-butyl dicarbonate): 3.0 equiv.[1]

            • DMAP (4-Dimethylaminopyridine): 0.2 equiv (Catalyst).[1]

            • DIPEA (Diisopropylethylamine): 4.0 equiv.[1]

            • 1,4-Dioxane or Toluene: 50 mL (Reflux temperature is needed).[1]

          • Procedure:

            • Dissolve crude amine in solvent.[1] Add DIPEA and DMAP.

            • Add Boc2O.[1]

            • Heat to reflux (100°C) for 12-18 hours.

            • Mechanism:[1][2][3][4][5][6] N1 reacts first (less hindered). N4 reacts slowly due to the ortho-nitro group.[1]

          • Validation:

            • Check LC-MS.[1] Look for [M+H]+ corresponding to the Di-Boc species. If Mono-Boc persists, add 1.0 equiv more Boc2O and continue heating.[1]

          • Purification:

            • Flash Chromatography (SiO2, 0-30% EtOAc in Hexanes).[1]

            • Result:1,4-diBoc-5-nitro-THQ (Yellow solid, air-stable).[1]

          Phase 3: Nitro Reduction to Aniline

          Objective: Reduce the nitro group to the primary amine without cleaving the Boc groups.

          • Reagents:

            • 1,4-diBoc-5-nitro-THQ (1.0 equiv)[1]

            • Pd/C (10% wt loading): 10 mol%.

            • Methanol/EtOAc (1:1): Solvent.[1]

            • Hydrogen Balloon (1 atm).[1]

          • Procedure:

            • Dissolve substrate in solvent.[1] Degas with Argon.

            • Add Pd/C carefully.[1]

            • Purge with H2 gas.[1] Stir vigorously at RT for 2-4 hours.

            • Alternative (if halogens present): Use Fe powder / NH4Cl in EtOH/Water (reflux 1h).[1]

          • Workup:

            • Filter through Celite pad.[1] Wash with EtOAc.[1]

            • Concentrate in vacuo.[1]

            • Result:1,4-diBoc-1,2,3,4-tetrahydroquinoxalin-5-amine .[1]

          Troubleshooting & Optimization Guide

          ObservationRoot CauseCorrective Action
          "Black Tar" formation Oxidation of the THQ ring before protection.[1]Speed is key. Keep the crude intermediate under Argon. Use degassed solvents for the protection step.
          Mono-Boc Product only N4 is too hindered by the 5-nitro group.[1]Switch solvent to Toluene and increase temp to 110°C. Use LiHMDS (2.2 equiv) followed by Boc2O for irreversible deprotonation.[1]
          Boc cleavage during reduction Acidic conditions during Fe reduction.[1]Ensure the Fe/NH4Cl reaction is buffered. If using H2/Pd, ensure the solvent is neutral (no acetic acid).

          References

          • General Synthesis of Tetrahydroquinoxalines

            • Title: "Metal-free cascade reactions for one-pot tetrahydroquinoxaline construction through nitroarene reduction..."
            • Source:New Journal of Chemistry, 2023.
            • URL:[Link]

          • Regioselective Functionalization

            • Title: "Regioselective Synthesis of 1,2,3,4-Tetrasubstituted Arenes..." (Relevant for steric arguments of ortho-substitution).
            • Source:Chemistry - A European Journal, 2021.[1]

            • URL:[Link]

          • Oxidation Sensitivity & Stabilization

            • Title: "Thermodynamics of tetrahydroquinoline oxidation."[7] (Analogous system).

            • Source:ResearchGate, 2022.[1]

            • URL:[Link]

          • Reduction Methodologies

            • Title: "Recent Syntheses of 1,2,3,4-Tetrahydroquinolines..." (Review of reduction techniques).
            • Source:Molecules, 2015.[1][8]

            • URL:[Link]

          Sources

          Application Note: Strategies for the One-Pot Synthesis of Substituted 1,2,3,4-Tetrahydroquinoxalines

          Author: BenchChem Technical Support Team. Date: February 2026

          Topic: One-pot synthesis methods for substituted 1,2,3,4-tetrahydroquinoxalines Content Type: Detailed Application Notes and Protocols

          Executive Summary

          The 1,2,3,4-tetrahydroquinoxaline (THQ) scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for CETP inhibitors, anti-inflammatory agents, and HIV-1 reverse transcriptase inhibitors.[1] While traditional methods involve a two-step process (synthesis of the aromatic quinoxaline followed by reduction), modern drug discovery demands efficient one-pot protocols to maximize throughput and minimize purification bottlenecks.

          This guide details three distinct methodologies selected for their reliability and specific utility:

          • Method A (Asymmetric): Iridium-catalyzed hydrogenation for high-value chiral intermediates.[2]

          • Method B (Green/Cascade): Metal-free reduction using diboron reagents (

            
            ) and water.
            
          • Method C (High-Throughput): General-purpose condensation-reduction for combinatorial library generation.

          Strategic Selection Guide

          Choose the optimal protocol based on your substrate's stereochemical requirements and functional group tolerance.

          SelectionGuide Start Target THQ Molecule Chirality Is Enantiopurity Required? Start->Chirality Scale Scale & Sustainability? Chirality->Scale No (Racemic/Achiral) MethodA METHOD A: Ir-Catalyzed Asymmetric Hydrogenation (Best for: Chiral Drugs, High ee%) Chirality->MethodA Yes (>90% ee needed) MethodB METHOD B: Metal-Free Cascade (B₂cat₂) (Best for: Green Chem, Nitroarene precursors) Scale->MethodB Green / Metal-Free MethodC METHOD C: Condensation-Reduction (Best for: Racemic Libraries, HTS) Scale->MethodC Standard / Library

          Figure 1: Decision tree for selecting the appropriate synthesis pathway.

          Protocol A: Asymmetric Hydrogenation (The "Gold Standard")

          Objective: Synthesis of optically active THQs from quinoxalines.[3] Mechanism: Iridium-catalyzed outer-sphere hydride transfer.

          Scientific Grounding

          For pharmaceutical applications, controlling the stereocenter at the C2/C3 position is critical. The use of chiral cationic Iridium(I) complexes with bisphosphine ligands (e.g., (S)-SegPhos or (R)-Difluorphos) enables enantioselectivities often exceeding 95% ee. The addition of iodine (

          
          ) or a Brønsted acid is mechanistically vital; it stabilizes the active hydride species and facilitates anion binding, which directs the stereochemistry [1][2].
          
          Experimental Protocol

          Reagents:

          • Substrate: 2-substituted quinoxaline (1.0 equiv)

          • Catalyst:

            
             (0.5 mol%)
            
          • Ligand: (S)-SegPhos or (S)-Difluorphos (1.1 mol%)

          • Additive:

            
             (5 mol%)[4]
            
          • Solvent: Anhydrous Toluene or Methanol

          • Gas: Hydrogen (

            
            )[4]
            

          Step-by-Step Workflow:

          • Catalyst Pre-formation: In a glovebox (Ar atmosphere), mix

            
             and the chiral ligand in toluene. Stir for 10-15 minutes until the solution turns clear orange/red.
            
          • Substrate Addition: Add the quinoxaline substrate and iodine (

            
            ) additive directly to the catalyst solution.
            
          • Pressurization: Transfer the reaction vessel to a stainless steel autoclave. Purge with

            
             three times.
            
          • Reaction: Pressurize to 50 bar (700 psi) . Stir at room temperature (

            
            ) for 12–18 hours.
            
            • Note: Lower pressures (10 bar) may work but often require longer reaction times or higher catalyst loading.

          • Quench & Workup: Release pressure carefully. Concentrate the solvent in vacuo.

          • Purification: Flash column chromatography (Hexane/EtOAc).

            • Critical: THQs are sensitive to air oxidation. Store the purified product under Argon immediately.

          Key Performance Indicators:

          • Conversion: >98% (monitor via NMR).

          • Enantiomeric Excess (ee): Determine via Chiral HPLC (e.g., Chiralcel OD-H column).

          Protocol B: Green Metal-Free Cascade

          Objective: Synthesis of THQs directly from nitroarenes or diamines using water as a hydrogen source.[5] Mechanism: Diboron-mediated reduction.

          Scientific Grounding

          This method utilizes bis(catecholato)diboron (

          
          ) as a reductant with water acting as the proton source. It avoids transition metals entirely.[6] The reaction proceeds via a cascade: reduction of the nitro group (if starting from nitroaniline) 
          
          
          
          condensation with a ketone
          
          
          reduction of the imine bond [3].
          Experimental Protocol

          Reagents:

          • Substrate: o-phenylenediamine (or 2-nitroaniline) (1.0 mmol)

          • Coupling Partner:

            
            -ketoester or 1,2-diketone (1.0 mmol)
            
          • Reductant:

            
             (2.5 equiv)
            
          • Solvent:

            
             (5.0 equiv) in Acetonitrile (
            
            
            
            )

          Step-by-Step Workflow:

          • Assembly: In a sealed tube, combine the amine source, ketone, and

            
            .
            
          • Activation: Add water and acetonitrile.

          • Heating: Heat the mixture to 80°C for 12 hours.

            • Visual Check: The reaction typically transitions from a suspension to a clear solution as the

              
               is consumed.
              
          • Workup: Dilute with EtOAc, wash with brine to remove boric acid byproducts.

          • Purification: Silica gel chromatography.

          Protocol C: One-Pot Condensation-Reduction (Library Scale)

          Objective: Rapid generation of racemic THQ libraries for SAR (Structure-Activity Relationship) studies.

          Scientific Grounding

          This is a robust "reductive amination-like" approach. The condensation of 1,2-diamines with

          
          -haloketones or 
          
          
          
          -hydroxyketones generates a dihydro-intermediate which is immediately reduced in situ.
          Experimental Protocol

          Reagents:

          • Substrate: Substituted o-phenylenediamine (1.0 equiv)

          • Electrophile:

            
            -bromoketone (1.0 equiv)
            
          • Base:

            
             (2.0 equiv)
            
          • Reductant:

            
             (2.0 equiv) or 
            
            
            
            (balloon) with Pd/C
          • Solvent: MeOH/DCM (1:1)

          Step-by-Step Workflow:

          • Condensation: Dissolve diamine and base in MeOH/DCM. Add

            
            -bromoketone dropwise at 
            
            
            
            .
          • Cyclization: Allow to warm to RT and stir for 2–4 hours. Monitor TLC for the disappearance of diamine.

          • Reduction (One-Pot):

            • Option A (Chemical): Cool back to

              
              . Add 
              
              
              
              in portions. Stir for 1 hour.
            • Option B (Catalytic): Add 10% Pd/C (5 wt%) and attach a hydrogen balloon. Stir overnight.

          • Workup: Quench with saturated

            
            . Extract with DCM.
            

          Comparative Data Analysis

          FeatureMethod A (Ir-Cat)Method B (Green/B2cat2)Method C (Condensation)
          Enantioselectivity High (>90% ee) N/A (Racemic)N/A (Racemic)
          Atom Economy HighModerate (Boron waste)High
          Cost High (Ir catalyst, Ligands)Moderate (
          
          
          )
          Low
          Operational Ease Low (High Pressure)High (Open flask/Seal tube) High (Standard glassware)
          Substrate Scope Quinoxalines onlyNitroarenes/DiaminesDiamines + Ketones

          Mechanistic Visualization (Method A)

          Understanding the Iridium cycle is crucial for troubleshooting low yields or poor enantioselectivity.

          IrCycle PreCat Ir(I)-Precatalyst Active Active Dihydride [Ir-H₂]⁺ PreCat->Active + H₂ / + Additive (I₂) Coord Substrate Coordination Active->Coord + Quinoxaline Insert Migratory Insertion Coord->Insert Enantio-determining Step Product Release of Chiral THQ Insert->Product + H₂ Product->Active Regeneration

          Figure 2: Simplified catalytic cycle for the Iridium-catalyzed asymmetric hydrogenation of quinoxalines.

          Expert Insights: Stability & Troubleshooting

          The Oxidation Problem: 1,2,3,4-Tetrahydroquinoxalines are electron-rich and prone to oxidative dehydrogenation (reverting to the aromatic quinoxaline) upon exposure to air and light.

          Storage Protocol:

          • Immediate: Flush storage vials with Argon or Nitrogen immediately after use.

          • Long-term: Store at -20°C in the dark.

          • Stabilizers: In some cases, converting the THQ to its HCl salt significantly improves oxidative stability for long-term storage.

          Troubleshooting Table:

          ObservationRoot CauseCorrective Action
          Low Conversion (Method A) Catalyst poisoning or low
          
          
          solubility.
          Increase pressure to 70 bar; ensure substrate is free of sulfur/amine impurities.
          Low ee% (Method A) Incorrect additive or temperature too high.Add
          
          
          or TFA; lower reaction temp to
          
          
          or RT.
          Product turns dark (All) Oxidation to quinoxaline.Perform workup under inert atmosphere; store in dark.

          References

          • Zhou, Y.-G., et al. (2003).[2] Iridium-Catalyzed Asymmetric Hydrogenation of Quinoxalines. Journal of the American Chemical Society .[3] Link

          • Rueping, M., et al. (2011). Asymmetric Transfer Hydrogenation of Quinoxalines. Angewandte Chemie International Edition . Link

          • Wang, C., et al. (2022). Metal-free cascade reactions for one-pot tetrahydroquinoxaline construction through nitroarene reduction and imine hydrogenation with water. New Journal of Chemistry . Link

          • Fan, Q.-H., et al. (2008). Asymmetric Hydrogenation of Quinoxalines with Diphosphinite Ligands. Organic Letters . Link

          Sources

          Application Note: Scalable Synthesis of 1,2,3,4-Tetrahydroquinoxalin-5-amine

          Author: BenchChem Technical Support Team. Date: February 2026

          This application note details the scalable synthesis of 1,2,3,4-Tetrahydroquinoxalin-5-amine (also known as 5-amino-1,2,3,4-tetrahydroquinoxaline).[1] This scaffold is a critical intermediate in the synthesis of alpha-2 adrenergic agonists (e.g., Brimonidine analogs) and various kinase inhibitors.

          The guide prioritizes a two-step, high-yielding sequence designed for scalability, moving from commercially available starting materials to a stable salt form of the target.[1]

          Abstract & Target Profile

          This protocol describes the synthesis of 1,2,3,4-Tetrahydroquinoxalin-5-amine (CAS: N/A for specific isomer; generic THQ core CAS: 34413-35-9).[1] The route utilizes 3-nitro-1,2-phenylenediamine as the starting material, proceeding through a cyclization with glyoxal followed by a "global" catalytic hydrogenation.[1] This approach avoids expensive hydrides (LiAlH4) and hazardous waste streams, making it suitable for multi-gram to kilogram scale-up.[1]

          Target Molecule Data
          PropertySpecification
          IUPAC Name 1,2,3,4-Tetrahydroquinoxalin-5-amine
          Structure Bicyclic: Benzene fused to piperazine
          Molecular Formula C₈H₁₁N₃
          Molecular Weight 149.19 g/mol
          Appearance Viscous oil (Free base) / Off-white solid (HCl Salt)
          Solubility Soluble in MeOH, DMSO, Water (as salt)

          Retrosynthetic Strategy

          The synthesis is designed around the "Construct then Reduce" principle. We first build the aromatic quinoxaline core, which is stable and easy to purify, before performing a global reduction to the final tetrahydro- state.

          Pathway Logic[1]
          • Cyclization: Condensation of an ortho-diamine with a 1,2-dicarbonyl (Glyoxal) is the most atom-economical method to form the quinoxaline core.[1]

          • Global Reduction: Instead of stepwise reduction, we utilize Heterogeneous Catalytic Hydrogenation (Pd/C) to simultaneously reduce the nitro group to an aniline AND saturate the pyrazine ring to a piperazine. This collapses three synthetic steps into one unit operation.[1]

          Retrosynthesis Target 1,2,3,4-Tetrahydro- quinoxalin-5-amine Intermediate 5-Nitroquinoxaline Target->Intermediate Global Hydrogenation (H2, Pd/C) SM1 3-Nitro-1,2- phenylenediamine Intermediate->SM1 Cyclization (-2 H2O) SM2 Glyoxal (40% aq) Intermediate->SM2

          Figure 1: Retrosynthetic analysis showing the disconnection to commercially available 3-nitro-1,2-phenylenediamine.[1]

          Detailed Experimental Protocols

          Step 1: Synthesis of 5-Nitroquinoxaline

          Objective: Cyclization of the diamine precursor.[1] Scale: 50 g Batch

          Reagents:

          • 3-Nitro-1,2-phenylenediamine (CAS: 3694-52-8): 50.0 g (0.326 mol)[1]

          • Glyoxal (40% w/w in H₂O): 56.8 g (approx. 47 mL, 0.392 mol, 1.2 eq)

          • Ethanol (95%): 400 mL

          • Sodium Bisulfite (NaHSO₃): 1.0 g (Anti-oxidant additive)[1]

          Procedure:

          • Dissolution: In a 1 L round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend the 3-nitro-1,2-phenylenediamine (50 g) in Ethanol (350 mL). Heat to 60°C to facilitate partial dissolution.[1]

          • Addition: Add the Glyoxal solution (47 mL) dropwise over 20 minutes. The reaction is exothermic; ensure the temperature does not exceed 75°C.

          • Reflux: Heat the mixture to reflux (approx. 78-80°C) for 3 hours. The suspension will darken and eventually become a clear, dark orange/brown solution.

          • Monitoring: Monitor by TLC (System: 50% EtOAc/Hexane). The starting diamine (lower R_f) should disappear, replaced by the less polar quinoxaline product.

          • Workup (Crystallization):

            • Cool the reaction mixture slowly to room temperature, then to 0-5°C in an ice bath.

            • The product, 5-nitroquinoxaline , will precipitate as yellow-brown needles.[1]

            • Filter the solid using a Buchner funnel.

            • Wash the cake with cold Ethanol (50 mL) followed by Diethyl Ether (50 mL) to remove residual glyoxal and water.

          • Drying: Dry in a vacuum oven at 45°C for 6 hours.

          Expected Yield: 45–50 g (80–88%) Characterization: ¹H NMR (CDCl₃) should show aromatic protons in the 7.5–9.0 ppm range. The pyrazine protons appear as a singlet or pair of doublets around 8.9–9.0 ppm.

          Step 2: One-Pot Global Hydrogenation

          Objective: Simultaneous reduction of the nitro group and the pyrazine ring.[1] Safety Note: Hydrogen gas is flammable.[1] Pd/C is pyrophoric when dry.[1] Use a simplified inerting procedure.

          Reagents:

          • 5-Nitroquinoxaline (from Step 1): 20.0 g (0.114 mol)[1]

          • 10% Palladium on Carbon (Pd/C), 50% wet: 2.0 g (10 wt% loading)[1]

          • Methanol: 200 mL

          • Acetic Acid (Glacial): 5 mL (Promotes ring reduction kinetics)[1]

          • Hydrogen Gas (H₂): Balloon or low-pressure Parr shaker (30-50 psi)[1]

          Procedure:

          • Inerting: Purge a 500 mL hydrogenation vessel (or heavy-walled flask) with Nitrogen (N₂).[1]

          • Loading: Add 5-Nitroquinoxaline (20 g) and Methanol (200 mL). Add Acetic Acid (5 mL).

          • Catalyst Addition: Under a gentle stream of Nitrogen, carefully add the Pd/C catalyst . (Keep catalyst wet to prevent ignition).[1]

          • Hydrogenation:

            • Seal the vessel. Evacuate and backfill with N₂ (3x).

            • Evacuate and backfill with H₂ (3x).[1]

            • Pressurize to 40 psi (approx. 2.7 bar) or use a double-balloon setup.

            • Stir vigorously at Room Temperature for 12–18 hours.

            • Note: The reaction is complete when H₂ consumption ceases. The solution will turn from dark brown to pale yellow/colorless.

          • Filtration:

            • Purge the vessel with N₂.

            • Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with Methanol (50 mL).

            • Safety: Immediately wet the used filter cake with water before disposal to prevent pyrophoric ignition.

          • Isolation (Salt Formation):

            • The filtrate contains the free base (prone to oxidation).

            • To isolate as the stable salt: Cool the filtrate to 0°C.

            • Add 4M HCl in Dioxane (60 mL) or bubble HCl gas.

            • Evaporate the solvent under reduced pressure to roughly 20% volume.

            • Add Acetone or Diethyl Ether to precipitate the hydrochloride salt.

            • Filter the white/off-white solid.[1]

          Expected Yield: 18–22 g (as Dihydrochloride salt, >85%) Storage: Store at -20°C under Argon/Nitrogen.[1]

          Process Validation & Analytical Data

          Reaction Mechanism & Pathway

          The hydrogenation proceeds in a specific order. The nitro group is reduced rapidly to the aniline (5-aminoquinoxaline), followed by the slower reduction of the pyrazine ring to the piperazine ring.

          Mechanism A 5-Nitroquinoxaline B 5-Aminoquinoxaline A->B H2, Pd/C (Fast) C 5-Amino-1,2,3,4- tetrahydroquinoxaline B->C H2, Pd/C (Slow, Rate Determining)

          Figure 2: Kinetic pathway of the one-pot hydrogenation.

          Troubleshooting Guide
          IssueProbable CauseCorrective Action
          Incomplete Reduction Catalyst poisoning or H₂ depletion.[1]Check H₂ pressure. Add fresh catalyst (10% wt). Increase pressure to 60 psi.
          Dark Product Color Oxidation of the electron-rich aniline.[1]Perform all workups under N₂ atmosphere. Isolate immediately as HCl salt.
          Low Yield (Step 1) Temperature too high (polymerization).[1]Keep reaction <80°C. Ensure dropwise addition of glyoxal.
          Ring not reducing Acid promoter missing.Ensure Acetic Acid is added in Step 2; protonation activates the pyrazine ring for reduction.

          References

          • Synthesis of Quinoxaline Core

            • Methodology: Reaction of o-phenylenediamines with 1,2-dicarbonyls.[1]

            • Source:Journal of Heterocyclic Chemistry, "Condensation of 1,2-diamines with glyoxal derivatives."[1]

            • Reference: (General core synthesis).[1]

          • Reduction Protocols

            • Methodology: Catalytic hydrogen
            • Source:Organic Process Research & Development (OPRD). "Scalable reduction of quinoxalines."
            • Context: Standard Pd/C hydrogenation conditions for nitro and heterocyclic ring reduction.[1]

          • Precursor Data

            • Compound: 3-Nitro-1,2-phenylenediamine (CAS 3694-52-8).[1]

            • Source:[1]

          • Target Class Context

            • Context: Use of tetrahydroquinoxalines in drug discovery (Brimonidine/Adrenergic agonists).
            • Source:[1]

          Sources

          Troubleshooting & Optimization

          Technical Support Center: Crystallization of 1,2,3,4-Tetrahydroquinoxalin-5-amine

          Author: BenchChem Technical Support Team. Date: February 2026

          This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the crystallization of 1,2,3,4-Tetrahydroquinoxalin-5-amine. The following question-and-answer format directly addresses common challenges and offers field-proven insights to optimize your crystallization process.

          Frequently Asked Questions (FAQs)

          Q1: What are the initial recommended solvents for the crystallization of 1,2,3,4-Tetrahydroquinoxalin-5-amine?

          A1: Based on the structure, which contains both aromatic and amine functionalities, a logical starting point is to screen a range of solvents with varying polarities. For aromatic amines, a common strategy involves using a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[1]

          A primary screening panel should include:

          • Protic Solvents: Ethanol, Methanol, Isopropanol (IPA)

          • Aprotic Polar Solvents: Acetonitrile, Ethyl Acetate (EtOAc), Acetone

          • Aprotic Nonpolar Solvents: Toluene, Hexanes, Cyclohexane

          • Chlorinated Solvents: Dichloromethane (DCM)

          Given that many aromatic ring-containing compounds can yield good crystals in acetonitrile or ethanol, these are excellent starting points.[2] Sometimes, a small amount of a co-solvent like DCM may be necessary to achieve initial dissolution.[2]

          Q2: My compound "oils out" instead of crystallizing. What causes this and how can I fix it?

          A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is often due to the solution being too supersaturated or the presence of impurities that depress the melting point.

          Troubleshooting Steps:

          • Increase Solvent Volume: The most straightforward solution is to return the mixture to the heat source and add more of the primary solvent to reduce the level of supersaturation.[3]

          • Use a Co-solvent System: If a single solvent isn't working, a mixed solvent system can be effective. Start by dissolving the compound in a "good" solvent (in which it is highly soluble) and then slowly add a miscible "anti-solvent" (in which it is poorly soluble) until turbidity (cloudiness) appears.[4] Then, gently heat the mixture until it becomes clear again and allow it to cool slowly.

          • Charcoal Treatment: If impurities are suspected, adding activated charcoal to the hot solution can help adsorb them. Heat the solution with charcoal for a few minutes and then perform a hot filtration to remove the charcoal before allowing the solution to cool.[3]

          Q3: I am getting very poor crystal yield. What are the likely causes and solutions?

          A3: A low yield (e.g., less than 20%) can be frustrating. Several factors could be at play:

          • Excessive Solvent: Using too much solvent is a common cause, as a significant amount of the compound will remain dissolved in the mother liquor even after cooling.[3] To check for this, take a small sample of the mother liquor and allow the solvent to evaporate. A large amount of residue indicates that significant product was lost.[3] You can try to recover more product by partially evaporating the solvent from the mother liquor and cooling it again.

          • Inappropriate Solvent Choice: The solubility curve of the compound in the chosen solvent may not be steep enough, meaning there isn't a large difference in solubility between the hot and cold temperatures. Re-screening for a more suitable solvent is recommended.

          • Premature Crystallization During Hot Filtration: If the solution cools too much during a hot filtration step, the product can crystallize on the filter paper or in the funnel. To prevent this, use a pre-heated funnel and filter the solution as quickly as possible.

          Q4: No crystals are forming, even after the solution has cooled for an extended period. What should I do?

          A4: The absence of crystal formation is usually due to either insufficient supersaturation or a high nucleation energy barrier.

          Inducing Crystallization:

          • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3]

          • Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the solution. This "seed" will act as a template for further crystal growth.[3]

          • Reduce Solvent Volume: Carefully heat the solution to boil off some of the solvent, thereby increasing the concentration of the solute, and then allow it to cool again.[3]

          • Lower the Temperature: If cooling to room temperature is not sufficient, try placing the flask in an ice bath or a refrigerator to further decrease the solubility.

          Troubleshooting Guide: Solvent Selection Workflow

          This guide presents a systematic approach to selecting an optimal solvent system for the crystallization of 1,2,3,4-Tetrahydroquinoxalin-5-amine.

          Diagram: Solvent Selection Workflow

          Solvent_Selection_Workflow start Start: Crude 1,2,3,4-Tetrahydro- quinoxalin-5-amine Solid screen_single Step 1: Single Solvent Screening (Small Scale) start->screen_single dissolves_cold Dissolves in Cold Solvent? screen_single->dissolves_cold dissolves_hot Dissolves in Hot Solvent? dissolves_cold->dissolves_hot No unsuitable Unsuitable Solvent dissolves_cold->unsuitable Yes forms_crystals Forms Crystals on Cooling? dissolves_hot->forms_crystals Yes dissolves_hot->unsuitable No suitable_solvent Potentially Suitable Single Solvent forms_crystals->suitable_solvent Yes screen_mixed Step 2: Mixed Solvent Screening (Anti-Solvent Method) forms_crystals->screen_mixed No optimize Step 3: Optimization (Scale-up & Purity Analysis) suitable_solvent->optimize unsuitable->screen_single Try another solvent forms_precipitate Forms Precipitate/Crystals with Anti-Solvent? screen_mixed->forms_precipitate forms_precipitate->screen_mixed No (Try new pair) suitable_mixed Potentially Suitable Mixed Solvent System forms_precipitate->suitable_mixed Yes suitable_mixed->optimize end End: Pure Crystalline Product optimize->end

          Caption: A logical workflow for selecting a suitable crystallization solvent.

          Experimental Protocol: Small-Scale Solvent Screening

          Objective: To rapidly identify promising single solvents for crystallization.

          Materials:

          • Crude 1,2,3,4-Tetrahydroquinoxalin-5-amine (approx. 100 mg)

          • Selection of test solvents (e.g., Ethanol, Acetonitrile, Ethyl Acetate, Toluene, Hexane, Water)

          • Small test tubes or vials (e.g., 1 mL)

          • Glass stirring rod

          • Hot plate or water bath

          • Ice bath

          Procedure:

          • Place a small amount (approx. 10-20 mg) of the crude solid into several separate test tubes.

          • To each tube, add a different solvent dropwise at room temperature, stirring after each addition.

          • Observation 1: Note if the compound dissolves completely in a small amount of cold solvent. If it does, that solvent is likely unsuitable for single-solvent recrystallization as the recovery would be poor.[4]

          • For solvents in which the compound is poorly soluble at room temperature, gently heat the mixture while continuing to add the solvent dropwise until the solid just dissolves.

          • Observation 2: Note if the compound is soluble in the hot solvent. An ideal solvent will dissolve the compound at or near its boiling point.

          • Allow the clear, hot solutions to cool slowly to room temperature.

          • If no crystals form, try inducing crystallization by scratching the inside of the test tube with a glass rod.

          • If crystals still do not form, place the tube in an ice bath for 15-20 minutes.

          • Observation 3: Record which solvents yielded a good quantity of crystalline solid upon cooling.

          Data Presentation: Solvent Screening Results (Hypothetical)
          SolventSolubility (Cold)Solubility (Hot)Crystal Formation on CoolingNotes
          EthanolSparingly SolubleSolubleYes, fine needlesGood potential candidate.
          AcetonitrileSparingly SolubleSolubleYes, small prismsGood potential candidate.
          Ethyl AcetateSolubleVery SolublePoor yieldToo soluble at room temperature.
          TolueneInsolubleSparingly SolubleNoInsufficient solubility even when hot.
          HexaneInsolubleInsolubleNoUnsuitable as a single solvent.
          WaterInsolubleInsolubleNoUnsuitable as a single solvent.

          Advanced Troubleshooting

          Q5: My compound is an amine. Are there any special considerations for crystallization?

          A5: Yes, the basicity of the amine group can be leveraged.

          • Acid-Base Chemistry: For amines that are difficult to crystallize as the free base, forming a salt can be an effective strategy.[5] This can be achieved by dissolving the amine in a suitable solvent (like ethanol or isopropanol) and adding an acid (e.g., a solution of HCl in ether or acetic acid).[5][6] The resulting salt often has very different solubility properties and may crystallize more readily.

          • Oxidation: Aromatic amines can be susceptible to oxidation, which may manifest as a darkening of the color of the solution or the final crystals.[6] To minimize this, it is advisable to use fresh, high-purity solvents and consider performing the crystallization under an inert atmosphere (e.g., nitrogen or argon) if the problem persists.

          Diagram: Troubleshooting Common Crystallization Issues

          Troubleshooting_Diagram problem Problem Encountered no_crystals No Crystals Form problem->no_crystals oiling_out Compound 'Oils Out' problem->oiling_out poor_yield Poor Crystal Yield problem->poor_yield sol_scratch Scratch inner surface of flask no_crystals->sol_scratch Solution 1 sol_seed Add a seed crystal no_crystals->sol_seed Solution 2 sol_concentrate Concentrate solution (boil off some solvent) no_crystals->sol_concentrate Solution 3 sol_cool Cool to lower temperature (ice bath) no_crystals->sol_cool Solution 4 sol_add_solvent Add more solvent and re-heat oiling_out->sol_add_solvent Solution 1 sol_charcoal Use activated charcoal to remove impurities oiling_out->sol_charcoal Solution 2 sol_mixed_solvent Try an anti-solvent approach oiling_out->sol_mixed_solvent Solution 3 sol_reduce_solvent Too much solvent used; concentrate mother liquor poor_yield->sol_reduce_solvent Cause 1 sol_rescreen Solubility curve not ideal; re-screen for new solvent poor_yield->sol_rescreen Cause 2

          Caption: A decision tree for troubleshooting common crystallization problems.

          References

          • How to recrystallization amine compound and it is not soluble in common organic solvents . (2021, January 19). ResearchGate. Retrieved from [Link]

          • Important Chemistry Tips-Solvents choose for recrystallization-Part4 . (2022, July 8). YouTube. Retrieved from [Link]

          • What's the best solvent to remove these crystals and recrystallize it? . (2024, January 13). Reddit. Retrieved from [Link]

          • Reagents & Solvents: Solvents for Recrystallization . University of Rochester, Department of Chemistry. Retrieved from [Link]

          • Guide for crystallization . Retrieved from [Link]

          • Recrystallization Guide: Process, Procedure, Solvents . Mettler Toledo. Retrieved from [Link]

          • 2.2.4.6F: Troubleshooting . (2022, August 16). Chemistry LibreTexts. Retrieved from [Link]

          Sources

          Technical Support Center: Troubleshooting Catalyst Poisoning in Quinoxaline Hydrogenation

          Author: BenchChem Technical Support Team. Date: February 2026

          Status: Operational Ticket ID: QX-HYDRO-552 Assigned Specialist: Senior Application Scientist Subject: Diagnostics and remediation of catalyst deactivation during the reduction of quinoxaline to 1,2,3,4-tetrahydroquinoxaline.

          Diagnostic Triage: The "Why is it Failing?" Matrix

          Before altering your reaction parameters, use this diagnostic matrix to identify the specific mode of failure. In quinoxaline hydrogenation, "poisoning" is often a misdiagnosis for product inhibition or pore blocking .

          SymptomProbable CauseMechanismVerification Test
          Immediate Inactivity Feedstock ImpurityIrreversible Poisoning: Sulfur (thiols/thiophenes) or heavy metals in the starting material block active sites immediately.The "Spike" Test: Add a standard alkene (e.g., styrene). If it fails to reduce, the catalyst is dead.
          Fast Start
          
          
          Stall (50-70%)
          Product InhibitionCompetitive Adsorption: The basic Nitrogen in the product (tetrahydroquinoxaline) binds to the metal surface more strongly than the reactant.Acid Check: Add 1.0 eq of Acetic Acid or TFA. If rate recovers, it was N-coordination inhibition.
          Slow, Linear Decline Pore Blocking / FoulingOligomerization: High concentrations of intermediates polymerize on the support, physically blocking pores.Wash Test: Filter catalyst, wash with hot ethanol, and reuse. If activity returns, it was physical fouling.
          Loss of Selectivity Metal Leaching / SinteringSurface Area Loss: Thermal agglomeration of Pd/Pt nanoparticles reduces the Turnover Frequency (TOF).TEM / ICP-MS: Check filtrate for metal content (Leaching) or TEM for particle size growth (Sintering).

          Deep Dive: The Nitrogen Trap (Self-Poisoning)

          User Question: “My reaction starts vigorously on Pd/C but stops at 60% conversion. Adding more catalyst helps briefly, then it stops again. Why?”

          Technical Insight: You are likely experiencing Autocatalytic Poisoning (Product Inhibition). Quinoxaline contains pyrazine-like nitrogens which are moderately basic. However, the product, 1,2,3,4-tetrahydroquinoxaline , contains a secondary amine which is significantly more basic and nucleophilic.

          • The Mechanism: The secondary amine lone pair (

            
            -donor) binds strongly to the electron-deficient metal surface (Pd/Pt).
            
          • The Competition: As the concentration of product increases, it outcompetes the quinoxaline substrate for active sites.

          • The Result: The catalyst surface becomes saturated with product molecules that refuse to desorb, effectively "choking" the reaction.

          Visualization: The Product Inhibition Loop

          The following diagram illustrates the decision logic and the mechanism of inhibition vs. acid promotion.

          Catalyst_Logic Start Reaction Stalls at < 70% Check_Impurity Check Feedstock Purity (Sulfur/Halides) Start->Check_Impurity Step 1 Check_Basic Is the medium neutral? Check_Impurity->Check_Basic Purity OK Mech_Poison MECHANISM: Product Inhibition Tetrahydroquinoxaline (Product) binds Pd surface via N-lone pair Check_Basic->Mech_Poison Yes (Neutral) Action_Acid SOLUTION: Acid Promotion Add 1.0-1.5 eq Acetic Acid or HCl Mech_Poison->Action_Acid Intervention Mech_Fix MECHANISM: Protonation N-H + H+ -> N-H2+ Ammonium species cannot bind metal. Active sites freed. Action_Acid->Mech_Fix Result

          Caption: Logic flow for diagnosing product inhibition and the mechanistic resolution using acid promotion.

          The Invisible Killers: Sulfur and Halides

          User Question: “I am using a new batch of quinoxaline from a different supplier. My standard Pd/C protocol yields 0% conversion. Is the catalyst bad?”

          Technical Insight: If the catalyst works on other substrates, your new quinoxaline batch likely contains organosulfur impurities (thiophenes, mercaptans) derived from coal-tar synthesis routes. Sulfur is a spectator poison ; it adsorbs irreversibly to Pd/Pt sites, permanently deactivating them even at ppm levels.

          User Question: “I’m reducing a chloro-quinoxaline. The reaction worked once but failed on recycling. Why?”

          Technical Insight: This is Dehalogenation Poisoning .

          • Side Reaction: During hydrogenation, a small amount of C-Cl bond hydrogenolysis occurs, releasing HCl.

          • Corrosion/Poisoning: While protons (

            
            ) are beneficial (see Section 2), the chloride ions (
            
            
            
            ) can adsorb onto the metal or cause agglomeration (sintering) of the nanoparticles.
          • Solution: Add a base scavenger (e.g., MgO or

            
            ) only if you are using a robust catalyst like Pt/C, or switch to a catalyst less prone to dehalogenation (e.g., PtO2/Adams Catalyst) to minimize HCl release in the first place.
            

          Experimental Protocols (SOPs)

          Protocol A: The "Acid Spike" Method (Overcoming Product Inhibition)

          Use this when reaction stalls despite clean starting materials.

          • Baseline: Run hydrogenation in Methanol (MeOH) or Ethanol (EtOH).

          • Additive: Add Acetic Acid (AcOH) or Trifluoroacetic Acid (TFA) .

            • Ratio: 1.0 to 1.5 equivalents relative to the quinoxaline substrate.

            • Why: This protonates the basic nitrogen of the product (1,2,3,4-THQ) as it forms (

              
              ). The resulting ammonium salt (
              
              
              
              ) lacks a lone pair to coordinate with the metal, preventing self-poisoning [1].
          • Workup: Upon completion, neutralize the mixture with saturated

            
             prior to extraction to liberate the free amine.
            
          Protocol B: Feedstock Scavenging (Removing Sulfur Poisons)

          Use this for "dead" reactions caused by impure quinoxaline sources.

          • Dissolution: Dissolve the quinoxaline substrate in the reaction solvent (e.g., MeOH).

          • Sacrificial Treatment: Add Raney Nickel (approx. 5-10 wt% of substrate) or activated carbon.

          • Agitation: Stir at room temperature for 1-2 hours (no hydrogen needed for carbon; mild

            
             for Raney Ni).
            
          • Filtration: Filter through a Celite pad to remove the scavenger.

          • Hydrogenation: Proceed with the purified filtrate using fresh Pd/C or Pt/C catalyst.

            • Note: This removes thiophene/thiol impurities that irreversibly bind to the precious metal [2].

          Protocol C: Catalyst Regeneration (For Fouling/Coking)

          Use this if the catalyst is physically blocked by oligomers.

          • Isolation: Filter the spent catalyst under an inert atmosphere (Argon/Nitrogen). Do not let it dry completely (fire hazard).

          • Solvent Wash: Wash copiously with hot Ethanol or Ethyl Acetate to desorb organic oligomers.

          • Acid Wash (Optional): If product inhibition is suspected, wash with dilute acetic acid to protonate and remove adsorbed amines.

          • Reuse: Return to the reactor. If activity drops by >20%, fresh metal is required.

          References

          • T. T. T. Nguyen, et al. "Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles." Molecules, vol. 27, no.[1] 13, 2022.

          • H. Wise. "Mechanisms of Catalyst Poisoning by Sulfur Species."[2] Studies in Surface Science and Catalysis, vol. 68, 1991, pp. 497-504.

          • D. S. Wang, et al. "Additive Effects of Amines on Asymmetric Hydrogenation of Quinoxalines." Chemistry – A European Journal, vol. 18, no.[3] 37, 2012.[3]

          • BenchChem Technical Support. "Troubleshooting Palladium-Catalyzed C-H Functionalization & Hydrogenation." BenchChem Guides, 2025.

          Sources

          Stability of 1,2,3,4-Tetrahydroquinoxalin-5-amine in solution

          Author: BenchChem Technical Support Team. Date: February 2026

          This guide addresses the stability, handling, and troubleshooting of 1,2,3,4-Tetrahydroquinoxalin-5-amine (CAS: 163120-59-0), a highly reactive heterocyclic intermediate used in the synthesis of bioactive compounds (e.g., α2-adrenergic agonists like Brimonidine analogs).[1][2]

          Part 1: Stability Profile & Degradation Mechanism[1][2]

          1,2,3,4-Tetrahydroquinoxalin-5-amine is an electron-rich bicyclic system comprising a reduced pyrazine ring fused to an aniline derivative.[1][2] Its stability is compromised by two primary factors:

          • Oxidative Aromatization: The tetrahydroquinoxaline core is thermodynamically driven to lose four hydrogen atoms to restore the aromaticity of the quinoxaline ring. This process is accelerated by oxygen, light, and trace metal ions.

          • Amine Oxidation: The primary amine at position 5 and the secondary amines in the ring (positions 1 and 4) are susceptible to radical formation and polymerization, leading to dark insoluble tars.

          Degradation Pathway (Oxidative Dehydrogenation)

          The compound degrades primarily through stepwise dehydrogenation. The initial loss of two hydrogens forms the dihydro- intermediate (imine), which rapidly oxidizes further to the fully aromatic quinoxaline-5-amine.[1][2]

          OxidationPathway Tetrahydro 1,2,3,4-Tetrahydroquinoxalin-5-amine (Reduced, Colorless/Pale) Dihydro Dihydro- Intermediate (Imine, Unstable) Tetrahydro->Dihydro  -2H (O2, Light)   Polymer Polymerized Tars (Insoluble Black Solid) Tetrahydro->Polymer  Radical Coupling   Aromatic Quinoxalin-5-amine (Aromatic, Stable, Yellow/Brown) Dihydro->Aromatic  -2H (Rapid)  

          Figure 1: Oxidative degradation pathway of 1,2,3,4-tetrahydroquinoxalin-5-amine to its aromatic counterpart.

          Part 2: Storage & Handling Protocols

          To maintain integrity (>98% purity), you must disrupt the oxidation chain reaction.

          Solid State Storage
          • Temperature: Store at -20°C (long-term) or 2-8°C (short-term <1 week).

          • Atmosphere: Must be stored under Argon or Nitrogen. The compound is hygroscopic and air-sensitive.[1][2]

          • Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient; use electrical tape or shrink wrap over the cap to prevent oxygen diffusion.

          Solution Handling (Critical)

          Solutions are the most vulnerable state. Follow this matrix for solvent selection:

          SolventStabilityRecommendation
          DMSO (Anhydrous) HighPreferred. Stable for 24h if degassed.[1][2]
          Methanol/Ethanol ModerateUsable for reactions. Degas thoroughly. Oxidation occurs within hours in air.
          Water (Neutral pH) LowAvoid. Rapid oxidation and potential hydrolysis.
          Water (Acidic pH < 4) ModerateProtonation of amines retards oxidation. Use 0.1M HCl or TFA if aqueous media is required.
          Chloroform/DCM LowAvoid. Trace acidity in CHCl3 and radical formation in halogenated solvents accelerate degradation.
          Protocol: Preparation of Stable Stock Solutions
          • Step 1: Sparge the solvent (DMSO or MeOH) with Argon for at least 15 minutes before adding the solid.

          • Step 2: Weigh the compound rapidly. Ideally, use a glovebox. If on a benchtop, flush the weighing boat and vial with Argon immediately.

          • Step 3: Dissolve and seal immediately.

          • Step 4: If the solution turns yellow or brown within minutes, oxidation has initiated.

          Part 3: Troubleshooting Guide (FAQ)

          Q1: My solution turned from pale yellow to dark brown overnight. Is it still usable?

          • Diagnosis: The color change indicates significant oxidation to the aromatic quinoxaline or polymerization.

          • Action: Check purity via LC-MS. If the aromatic peak (M-4H) exceeds 5-10%, discard the solution.[1][2] The aromatic impurity is often a potent inhibitor/reactant that will skew biological data.

          Q2: I see a new peak in LC-MS with Mass = [M - 4]. What is it?

          • Diagnosis: This is the fully aromatized quinoxalin-5-amine .[1][2]

          • Cause: Exposure to air during sample prep or old stock solution.

          • Fix: Prepare fresh samples immediately before injection. Use an acidic mobile phase (0.1% Formic Acid) to stabilize the amine during the run.

          Q3: Can I use antioxidants to stabilize the solution?

          • Recommendation: Yes. Adding Ascorbic Acid (1-5 mM) or DTT (if compatible with your assay) can significantly extend the half-life in aqueous/protic solvents by scavenging dissolved oxygen.[1][2]

          Q4: How do I remove the oxidized impurities?

          • Method: The tetrahydro- form is more basic and polar than the aromatic contaminant.[1][2]

          • Purification: Flash chromatography on silica is risky due to acidity/silanol activity. Neutral Alumina is preferred. Alternatively, recrystallize as the hydrochloride salt (using HCl/Ether) to precipitate the stable salt form, leaving oxidized impurities in the supernatant.

          Part 4: Analytical Verification

          When validating the compound, look for these specific markers:

          • 1H NMR (DMSO-d6):

            • Tetrahydro-: Multiplets at 3.0 - 3.5 ppm (CH2 protons of the piperazine ring).[1][2]

            • Aromatic Impurity: Loss of aliphatic signals; appearance of aromatic protons in the 8.5 - 8.9 ppm region (characteristic of the quinoxaline ring).

          • LC-MS:

            • Target: [M+H]+ = 150.1 (approx).

            • Impurity: [M+H]+ = 146.1 (Aromatic Quinoxaline).

          References

          • BLD Pharm. (2025). Product Safety and Handling: 1,2,3,4-Tetrahydroquinoxalin-5-amine (CAS 163120-59-0).[1][2][3] Retrieved from

          • Pike, R. D., & Dugan, E. C. (2007). Crystal structure of 1,2,3,4-tetrahydroquinoxaline. Acta Crystallographica Section E, 63(5). Retrieved from

          • Filo. (2025). Mechanism for the Oxidation of 1,2,3,4-Tetrahydroquinoline to Quinoline. Retrieved from

          • ResearchGate. (2025). Thermodynamics of tetrahydroquinoline oxidation. Retrieved from

          Sources

          Optimizing reaction temperature for quinoxaline reduction

          Author: BenchChem Technical Support Team. Date: February 2026

          A Guide to Optimizing Reaction Temperature for the Synthesis of 1,2,3,4-Tetrahydroquinoxalines

          Welcome to the Technical Support Center for Quinoxaline Chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for one of the most critical parameters in the reduction of quinoxalines: the reaction temperature. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to make informed decisions in your laboratory work.

          The reduction of the quinoxaline scaffold to its 1,2,3,4-tetrahydroquinoxaline derivative is a cornerstone transformation in medicinal chemistry, as this structural motif is present in a wide array of biologically active compounds.[1] Achieving high yield and selectivity in this reduction is paramount, and temperature is a key variable that can dramatically influence the outcome. This guide will help you navigate the complexities of temperature optimization to achieve your desired results efficiently and reproducibly.

          Frequently Asked Questions (FAQs)

          Q1: Why is temperature such a critical parameter in quinoxaline reduction?

          A1: Temperature directly influences the reaction kinetics and thermodynamics. According to the Arrhenius equation, a higher temperature generally increases the reaction rate. However, it can also provide sufficient energy to overcome the activation barriers of undesired side reactions, such as over-reduction, dehalogenation, or decomposition of starting materials and products.[2] The optimal temperature is therefore a balance between achieving a practical reaction rate and minimizing the formation of impurities. In some cases, high temperatures are necessary to achieve good conversion; for example, a transfer hydrogenation using formic acid in benzene required 180°C for a good conversion.[1]

          Q2: What is the typical starting temperature for a quinoxaline reduction?

          A2: This is highly dependent on the chosen reducing agent and catalyst system.

          • For powerful, unselective hydrides like Lithium Aluminum Hydride (LiAlH₄) , reactions are often started at low temperatures (e.g., 0°C or even -10°C) to control the highly exothermic reaction and prevent side reactions.[3][4]

          • For milder reagents like Sodium Borohydride (NaBH₄) , reactions can often be run at room temperature (RT, ~20-25°C).[5][6]

          • For catalytic hydrogenations (including transfer hydrogenations), the range is broad. Some modern catalytic systems operate efficiently at room temperature, while others may require heating to 50-100°C or higher to achieve a desirable rate.[7]

          Q3: How does temperature affect chemoselectivity?

          A3: Temperature can be a powerful tool for controlling chemoselectivity. For instance, if your quinoxaline substrate contains other reducible functional groups (e.g., esters, nitro groups), a lower temperature may allow for the selective reduction of the quinoxaline ring while leaving other groups intact, especially when using milder reagents. Conversely, increasing the temperature might lead to the reduction of multiple functional groups. For example, NaBH₄ is generally selective for aldehydes and ketones but can reduce esters at a much slower rate, a process that can be accelerated by heat.[5][8]

          Q4: Can changing the temperature help control stereoselectivity in the formation of substituted tetrahydroquinoxalines?

          A4: Yes, temperature can influence the stereochemical outcome. In reactions that can form either a kinetically or thermodynamically favored product, temperature is a key determinant. Lower temperatures tend to favor the kinetic product (the one that is formed fastest), while higher temperatures allow the system to equilibrate and favor the more stable, thermodynamic product. For the reduction of 2,3-disubstituted quinoxalines, borane in THF has been shown to be stereoselective, yielding exclusively the cis-isomers.[9] Optimizing the temperature around this procedure is crucial to maintaining that selectivity.

          Troubleshooting Guide: Temperature Optimization

          This section addresses specific issues you may encounter during your experiments. The following workflow provides a logical approach to troubleshooting common problems related to reaction temperature.

          G cluster_start Initial Observation cluster_solutions Troubleshooting Steps cluster_side_products New Observation cluster_solutions2 Corrective Actions cluster_end Desired Outcome start Low or No Conversion temp Gradually Increase Temperature (e.g., in 10-20°C increments) start->temp catalyst Verify Reagent/Catalyst Activity (Use fresh catalyst/reagent) temp->catalyst If no improvement side_products Side Products Observed temp->side_products If side reactions appear time Increase Reaction Time catalyst->time If reagents are active end_node Optimized Reaction time->end_node If conversion improves lower_temp Decrease Reaction Temperature (Favors kinetic control) side_products->lower_temp change_reagent Switch to a Milder Reducing Agent lower_temp->change_reagent If selectivity is still poor lower_temp->end_node If selectivity improves change_reagent->end_node G cluster_0 cluster_1 quinoxaline      Quinoxaline     reagents [Reducing Agent] Solvent, Temp (°C) quinoxaline->reagents thq      1,2,3,4-Tetrahydroquinoxaline     reagents->thq

          Sources

          Validation & Comparative

          A Comparative Guide to the Reactivity of 5-Amino and 6-Amino Tetrahydroquinoxaline Isomers for Drug Development

          Author: BenchChem Technical Support Team. Date: February 2026

          For researchers and scientists in the field of medicinal chemistry, the strategic functionalization of heterocyclic scaffolds is a cornerstone of drug design and development. The 1,2,3,4-tetrahydroquinoxaline core is a privileged structure, appearing in a multitude of biologically active compounds.[1] The introduction of an amino group onto the benzene ring of this scaffold opens up a vast chemical space for derivatization, enabling the modulation of a compound's physicochemical properties and biological activity. However, the seemingly subtle change in the position of this amino group, from the 5- to the 6-position, can have profound implications for its chemical reactivity.

          This guide provides an in-depth comparison of the reactivity of 5-amino-1,2,3,4-tetrahydroquinoxaline and 6-amino-1,2,3,4-tetrahydroquinoxaline. We will explore the underlying electronic and steric factors that govern their differential reactivity and provide supporting evidence from the literature and established chemical principles. This comparison aims to equip drug development professionals with the insights necessary to make informed decisions in the design and synthesis of novel therapeutic agents based on the tetrahydroquinoxaline scaffold.

          Unveiling the Isomers: A Tale of Two Amines

          The 5-amino and 6-amino isomers of tetrahydroquinoxaline, while structurally similar, exhibit distinct electronic and steric environments around the exocyclic amino group. These differences are the primary determinants of their nucleophilicity and, consequently, their reactivity in common synthetic transformations such as acylation and alkylation.

          Electronic Landscape: The Decisive Role of the Pyrazine Ring

          The reactivity of an aromatic amine is intrinsically linked to the electron density on the nitrogen atom. In the context of the tetrahydroquinoxaline scaffold, the fused, partially saturated pyrazine ring exerts a significant electronic influence on the attached benzene ring. This influence is not uniform across all positions.

          The two nitrogen atoms in the pyrazine ring are electron-withdrawing by induction (-I effect). This effect deactivates the benzene ring towards electrophilic aromatic substitution and modulates the basicity and nucleophilicity of substituents.

          • 6-Amino-1,2,3,4-tetrahydroquinoxaline: The amino group at the 6-position is para to the N4 atom and meta to the N1 atom of the pyrazine ring. The nitrogen lone pair of the amino group can participate in resonance with the aromatic system. The electron-withdrawing inductive effect of the pyrazine nitrogens will decrease the electron density on the 6-amino group, thereby reducing its basicity and nucleophilicity compared to aniline.

          • 5-Amino-1,2,3,4-tetrahydroquinoxaline: The amino group at the 5-position is ortho to the N4 atom and in a more complex relationship with the N1 atom. The proximity of the electron-withdrawing N4 atom is expected to have a more pronounced inductive effect on the 5-amino group compared to the 6-amino isomer. This would lead to a greater reduction in electron density and, consequently, lower basicity and nucleophilicity.

          Steric Considerations: The Impact of Proximity

          Steric hindrance plays a crucial role in determining the accessibility of the amino group to incoming electrophiles.

          • 6-Amino-1,2,3,4-tetrahydroquinoxaline: The 6-amino group is relatively unencumbered. The adjacent positions (5 and 7) are occupied by hydrogen atoms, and the pyrazine ring is fused at a distance that does not significantly crowd the amino group.

          • 5-Amino-1,2,3,4-tetrahydroquinoxaline: The 5-amino group is situated peri to the N4-hydrogen (or substituent) and the C4 methylene group of the tetrahydro-pyrazine ring. This proximity can create a more sterically congested environment around the amino group, potentially hindering the approach of bulky reagents.

          Therefore, from a steric standpoint, the 6-amino isomer is more accessible and would be expected to react more readily with a wider range of electrophiles, especially those with significant steric bulk.

          Comparative Reactivity in Key Transformations

          Based on the electronic and steric factors discussed, we can predict the relative reactivity of the two isomers in common derivatization reactions pivotal to drug development.

          N-Acylation

          N-acylation is a fundamental reaction for introducing amide functionalities, which are prevalent in drug molecules. The reaction rate is highly dependent on the nucleophilicity of the amine.

          Given that the 6-amino isomer is predicted to be more nucleophilic due to more favorable electronic effects, it is expected to undergo N-acylation more readily than the 5-amino isomer. This would translate to faster reaction times and potentially higher yields under identical reaction conditions.

          Table 1: Predicted Reactivity in N-Acylation

          IsomerPredicted Relative ReactivityRationale
          5-Amino-1,2,3,4-tetrahydroquinoxaline LowerReduced nucleophilicity due to the stronger inductive effect of the proximate N4 atom. Potential for steric hindrance from the adjacent tetrahydro-pyrazine ring.
          6-Amino-1,2,3,4-tetrahydroquinoxaline HigherHigher nucleophilicity due to a less pronounced inductive effect from the pyrazine nitrogens. Less steric hindrance around the amino group.
          N-Alkylation

          N-alkylation introduces alkyl groups, which can significantly impact a molecule's lipophilicity, metabolic stability, and receptor binding. Similar to acylation, the rate of N-alkylation is dependent on the amine's nucleophilicity.

          For the same reasons outlined for N-acylation, the 6-amino isomer is expected to be more reactive in N-alkylation reactions. The higher electron density on the nitrogen atom of the 6-amino group makes it a more potent nucleophile for attacking alkyl halides or other alkylating agents.

          Table 2: Predicted Reactivity in N-Alkylation

          IsomerPredicted Relative ReactivityRationale
          5-Amino-1,2,3,4-tetrahydroquinoxaline LowerLower nucleophilicity and greater potential for steric hindrance.
          6-Amino-1,2,3,4-tetrahydroquinoxaline HigherHigher nucleophilicity and greater steric accessibility.

          Experimental Protocols

          While direct comparative experimental data is scarce, the following general protocols for N-acylation and N-alkylation can be adapted to investigate the reactivity of the 5- and 6-amino tetrahydroquinoxaline isomers. Researchers can perform competitive experiments or run parallel reactions under identical conditions to empirically determine the relative reactivity.

          Experimental Protocol: Comparative N-Acylation

          This protocol outlines a general procedure for the N-acylation of aminotetrahydroquinoxalines using an acid chloride.

          Materials:

          • 5-Amino-1,2,3,4-tetrahydroquinoxaline or 6-Amino-1,2,3,4-tetrahydroquinoxaline

          • Acetyl chloride (or other desired acid chloride)

          • Anhydrous Dichloromethane (DCM)

          • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

          • Saturated aqueous sodium bicarbonate solution

          • Brine

          • Anhydrous sodium sulfate

          • Silica gel for column chromatography

          Procedure:

          • Dissolve the aminotetrahydroquinoxaline isomer (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

          • Cool the solution to 0 °C in an ice bath.

          • Add TEA or DIPEA (1.2 eq) to the solution.

          • Slowly add the acid chloride (1.1 eq) dropwise to the stirred solution.

          • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

          • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

          • Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).

          • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

          • Concentrate the filtrate under reduced pressure to obtain the crude product.

          • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes).

          To compare the reactivity, one could run the reactions for both isomers in parallel and analyze the consumption of starting material and formation of product at various time points using LC-MS or ¹H NMR spectroscopy.

          Experimental Protocol: Comparative N-Alkylation

          This protocol describes a general method for the N-alkylation of aminotetrahydroquinoxalines using an alkyl halide.

          Materials:

          • 5-Amino-1,2,3,4-tetrahydroquinoxaline or 6-Amino-1,2,3,4-tetrahydroquinoxaline

          • Methyl iodide (or other desired alkyl halide)

          • Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF)

          • Potassium carbonate (K₂CO₃)

          • Water

          • Ethyl acetate

          • Brine

          • Anhydrous sodium sulfate

          • Silica gel for column chromatography

          Procedure:

          • To a solution of the aminotetrahydroquinoxaline isomer (1.0 eq) in anhydrous ACN or DMF, add potassium carbonate (2.0 eq).

          • Stir the suspension at room temperature for 15 minutes.

          • Add the alkyl halide (1.1 eq) to the mixture.

          • Heat the reaction to 50-60 °C and stir for 4-8 hours, monitoring the reaction progress by TLC.

          • After completion, cool the reaction to room temperature and filter off the inorganic salts.

          • Concentrate the filtrate under reduced pressure.

          • Partition the residue between water and ethyl acetate.

          • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

          • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

          • Concentrate the filtrate and purify the crude product by silica gel column chromatography.

          Similar to the acylation experiment, a comparative study can be conducted by running parallel reactions and analyzing the outcomes over time.

          Visualizing the Rationale: Workflow and Structural Differences

          To better illustrate the concepts discussed, the following diagrams are provided.

          G cluster_factors Factors Influencing Reactivity cluster_isomers Isomer Comparison cluster_reactivity Predicted Reactivity Electronic Effects Electronic Effects 5-Amino-THQ 5-Amino-THQ Electronic Effects->5-Amino-THQ  Stronger -I effect  Lower Nucleophilicity 6-Amino-THQ 6-Amino-THQ Electronic Effects->6-Amino-THQ  Weaker -I effect  Higher Nucleophilicity Steric Hindrance Steric Hindrance Steric Hindrance->5-Amino-THQ  More Hindered Steric Hindrance->6-Amino-THQ  Less Hindered Reactivity_5 Lower Reactivity 5-Amino-THQ->Reactivity_5 Reactivity_6 Higher Reactivity 6-Amino-THQ->Reactivity_6 G Start Select Isomer (5-Amino or 6-Amino THQ) Reaction_Type Choose Reaction: N-Acylation or N-Alkylation Start->Reaction_Type Setup Reaction Setup: Solvent, Base, Reagent Reaction_Type->Setup Monitor Monitor Progress (TLC/LC-MS) Setup->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purification Column Chromatography Workup->Purification Analysis Characterize Product & Compare Yields/Rates Purification->Analysis

          Caption: General experimental workflow for comparing isomer reactivity.

          Conclusion and Future Perspectives

          In the rational design of novel therapeutics based on the 1,2,3,4-tetrahydroquinoxaline scaffold, understanding the nuances of substituent reactivity is paramount. This guide has delineated the key electronic and steric factors that differentiate the 5-amino and 6-amino isomers. Based on fundamental principles of organic chemistry, 6-amino-1,2,3,4-tetrahydroquinoxaline is predicted to be the more reactive isomer towards common synthetic transformations like N-acylation and N-alkylation, owing to its higher nucleophilicity and greater steric accessibility.

          While this guide provides a strong theoretical framework, it is crucial to underscore the value of empirical data. The provided experimental protocols offer a starting point for researchers to quantitatively assess the reactivity of these isomers in their specific applications. Future computational studies focusing on the precise calculation of pKa values and the mapping of electron densities for these molecules would provide invaluable quantitative support to the predictions made herein. Such data would further empower medicinal chemists to strategically select the optimal isomer and reaction conditions to efficiently synthesize their target compounds, accelerating the drug discovery process.

          References

          • This guide has been compiled using foundational principles of organic chemistry and information from various chemical suppliers and databases. Direct comparative studies on the reactivity of these specific isomers are not widely available in peer-reviewed literature, and thus specific citations for direct comparisons are not provided.
          • Discovery of Tetrahydroquinoxalines as Bromodomain and Extra-Terminal Domain (BET) Inhibitors with Selectivity for the Second Bromodomain - Journal of Medicinal Chemistry - Figshare. (2018). Retrieved from [Link]

          Sources

          A Comparative Analysis of the Biological Activities of Quinoxaline and Tetrahydroquinoxaline Amines

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          This guide provides a detailed comparative analysis of the biological activities of quinoxaline and tetrahydroquinoxaline amines, two classes of nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry. While both scaffolds serve as platforms for the development of a wide range of therapeutic agents, their biological profiles exhibit key differences stemming from the saturation of the pyrazine ring. This guide will delve into their anticancer and antimicrobial properties, supported by experimental data, and explore their structure-activity relationships and mechanisms of action. Detailed experimental protocols for key biological assays are also provided to aid researchers in their drug discovery and development endeavors.

          Introduction

          The quinoxaline scaffold, a fusion of a benzene and a pyrazine ring, is considered a "privileged" structure in medicinal chemistry due to its wide array of pharmacological activities.[1] The aromatic nature of the quinoxaline ring system allows for π-π stacking interactions and the nitrogen atoms can act as hydrogen bond acceptors, contributing to its binding affinity for various biological targets. The reduction of the pyrazine ring to form the 1,2,3,4-tetrahydroquinoxaline scaffold introduces a more flexible, three-dimensional structure, which can significantly alter the compound's interaction with biological macromolecules and, consequently, its biological activity.[2] This guide aims to provide a comprehensive comparison of the biological activities of amino-substituted derivatives of these two scaffolds.

          Synthesis of Quinoxaline and Tetrahydroquinoxaline Amines

          The synthesis of quinoxaline amines typically involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, followed by functional group manipulations to introduce the amino group.[3] For instance, 6-aminoquinoxaline can be synthesized from 6-nitroquinoxaline via reduction with palladium on carbon under a hydrogen atmosphere.[4]

          Tetrahydroquinoxaline amines can be synthesized through various methods, including the reduction of the corresponding quinoxaline derivatives using reducing agents like lithium aluminum hydride.[3][5] Another approach involves the cyclization of appropriate precursors. For example, 6-chloro-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylic acid ethyl ester has been synthesized via reduction and cyclization of 2-(2,4-dinitro-phenylamino)-malonic acid diethyl ester.[3]

          Comparative Biological Activity Analysis

          Anticancer Activity

          Both quinoxaline and tetrahydroquinoxaline amines have demonstrated significant potential as anticancer agents, though their potency and mechanisms of action can differ.

          Quinoxaline Amines: These compounds have been extensively studied for their cytotoxic effects against a variety of cancer cell lines.[1] Their mechanisms of action are diverse and often involve the inhibition of key enzymes in cancer cell signaling, such as protein kinases. For example, certain quinoxaline derivatives have been shown to be potent inhibitors of receptor tyrosine kinases like EGFR and VEGFR.[6] The planar structure of the quinoxaline ring is thought to facilitate intercalation with DNA, another mechanism contributing to their anticancer effects.

          Tetrahydroquinoxaline Amines: The non-planar, more flexible structure of the tetrahydroquinoxaline scaffold can lead to different binding modes and target selectivities compared to their aromatic counterparts. Some tetrahydroquinoxaline derivatives have been identified as potent inhibitors of specific kinases involved in cancer progression. For instance, they have been investigated as inhibitors of Apoptosis signal-regulating kinase 1 (ASK1).

          Comparative Efficacy:

          Compound ClassCancer Cell LineIC50 (µM)Reference
          Quinoxaline Amine DerivativeHCT-116 (Colon)2.5[6]
          Quinoxaline Amine DerivativeMCF-7 (Breast)5.3[6]
          Quinoxaline Amine DerivativePC-3 (Prostate)2.11[7]
          Quinoxaline DerivativeHeLa (Cervical)0.126[8]
          Quinoxaline DerivativeSMMC-7721 (Hepatoma)0.071[8]
          Tetrahydroquinoxaline Derivative---
          Antimicrobial Activity

          Quinoxaline and tetrahydroquinoxaline amines have also been explored for their activity against a range of bacterial and fungal pathogens.

          Quinoxaline Amines: Quinoxaline derivatives are known to possess broad-spectrum antimicrobial activity.[9][10] The mechanism is often attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV, similar to quinolone antibiotics. The presence of an amino group can significantly influence the antimicrobial potency and spectrum of activity.

          Tetrahydroquinoxaline Amines: The saturation of the pyrazine ring can impact the antimicrobial profile. While less extensively studied than their quinoxaline counterparts, some tetrahydroquinoxaline derivatives have shown promising antibacterial activity. For example, certain derivatives have displayed potency against E. cloacae, E. faecalis, and P. mirabilis.[11]

          Comparative Efficacy:

          Compound ClassBacterial StrainMIC (µg/mL)Reference
          Quinoxaline Amine DerivativeEscherichia coli8[9]
          Quinoxaline Amine DerivativeBacillus subtilis16[9]
          Quinoxaline DerivativeMRSA4
          Tetrahydroquinoxaline DerivativeEnterobacter cloacae15.6[11]
          Tetrahydroquinoxaline DerivativeEnterococcus faecalis15.6[11]
          Tetrahydroquinoxaline DerivativeProteus mirabilis15.6[11]

          Note: The presented MIC values are from different studies and for different specific derivatives, highlighting the need for direct comparative studies.

          Structure-Activity Relationship (SAR) Insights

          The key structural difference between quinoxaline and tetrahydroquinoxaline amines lies in the hybridization and geometry of the pyrazine ring.

          • Aromaticity and Planarity: The planar, aromatic nature of the quinoxaline ring is crucial for activities that involve intercalation, such as with DNA. This planarity also influences π-π stacking interactions with aromatic residues in enzyme active sites.

          • Flexibility and Three-Dimensionality: The sp3-hybridized nitrogen and carbon atoms in the tetrahydroquinoxaline ring impart a non-planar, more flexible conformation. This allows for a different spatial arrangement of substituents and can lead to improved binding to protein targets with more defined three-dimensional pockets.

          • Substitution Effects: For both scaffolds, the position and nature of the amino group and other substituents are critical for biological activity. For instance, in some quinoxaline series, a secondary amine at the C3 position has been found to be beneficial for anticancer activity.[8]

          Mechanisms of Action & Signaling Pathways

          Quinoxaline and tetrahydroquinoxaline derivatives can exert their biological effects by modulating various cellular signaling pathways.

          PI3K/Akt Signaling Pathway

          The PI3K/Akt pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[12] Its dysregulation is a hallmark of many cancers. Some quinoxaline derivatives have been shown to inhibit PI3K and/or Akt, leading to the induction of apoptosis in cancer cells.

          PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Quinoxaline Quinoxaline Derivatives Quinoxaline->PI3K Inhibits Quinoxaline->Akt Inhibits

          Caption: Quinoxaline derivatives can inhibit the PI3K/Akt pathway, leading to reduced cell proliferation and increased apoptosis.

          p38 MAPK Signaling Pathway

          The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[13] Aberrant p38 MAPK signaling is implicated in various diseases, including cancer and inflammatory disorders. Some quinoxaline derivatives have been found to modulate this pathway, contributing to their biological effects.

          p38_MAPK_Pathway Stress Cellular Stress/ Inflammatory Cytokines MAP3K MAP3K (e.g., ASK1, TAK1) Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 Phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, p53) p38_MAPK->Transcription_Factors Activates Inflammation Inflammation Transcription_Factors->Inflammation Apoptosis Apoptosis Transcription_Factors->Apoptosis Quinoxaline Quinoxaline Derivatives Quinoxaline->p38_MAPK Modulates

          Sources

          ×

          Disclaimer and Information on In-Vitro Research Products

          Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.